molecular formula C10H7ClFNO B1531907 (2-Chloro-8-fluoroquinolin-3-yl)methanol CAS No. 2091221-62-2

(2-Chloro-8-fluoroquinolin-3-yl)methanol

Número de catálogo: B1531907
Número CAS: 2091221-62-2
Peso molecular: 211.62 g/mol
Clave InChI: KBMKSHZOUKJDCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Chloro-8-fluoroquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-8-fluoroquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-8-fluoroquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2-chloro-8-fluoroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-10-7(5-14)4-6-2-1-3-8(12)9(6)13-10/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMKSHZOUKJDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Biological Activity Screening of (2-Chloro-8-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of Novel Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of therapeutic applications.[1][2][3] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of the quinoline ring system is well-documented.[2][3] Its derivatives have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][4] The introduction of various substituents onto the quinoline core can significantly modulate its biological activity, making the exploration of novel derivatives a fertile ground for drug discovery.

This guide focuses on a specific, yet-to-be-extensively-characterized derivative: (2-Chloro-8-fluoroquinolin-3-yl)methanol . The presence of a chlorine atom at the 2-position, a fluorine atom at the 8-position, and a hydroxymethyl group at the 3-position suggests a unique electronic and steric profile that warrants a thorough investigation of its biological potential. This document provides a comprehensive, technically-grounded framework for the systematic screening of this compound's biological activities, with a primary focus on its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The methodologies described herein are designed to be robust, reproducible, and to provide a clear, data-driven path from initial screening to preliminary mechanistic insights.

Part 1: Foundational Screening Strategy: A Multi-Pronged Approach

Given the broad therapeutic potential of quinoline derivatives, a comprehensive initial screening strategy is paramount. This guide proposes a tiered approach, beginning with a battery of in vitro assays to assess cytotoxic, antimicrobial, and anti-inflammatory properties. Promising results from these initial screens will then justify progression to more complex cell-based assays and preliminary in vivo toxicity studies.

Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & Preliminary In Vivo Studies Compound (2-Chloro-8-fluoroquinolin-3-yl)methanol Anticancer Anticancer Activity (Cytotoxicity Screening) Compound->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (Biochemical Assays) Compound->Anti_inflammatory Mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Anticancer->Mechanism If Active Antimicrobial->Mechanism If Active Anti_inflammatory->Mechanism If Active Toxicity Preliminary In Vivo Toxicity (Acute Toxicity Studies) Mechanism->Toxicity Promising Candidate

Caption: High-level workflow for the biological activity screening of (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Part 2: Anticancer Activity Screening

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1] A primary screen for cytotoxicity against a panel of human cancer cell lines is a logical first step.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[5][6] It is a robust and widely used method for initial cytotoxicity screening.[5]

Experimental Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), HepG2 (liver), and a non-cancerous cell line like MCF-10A for selectivity) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: (2-Chloro-8-fluoroquinolin-3-yl)methanol is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation (Hypothetical):

Cell LineIC₅₀ of (2-Chloro-8-fluoroquinolin-3-yl)methanol (µM)IC₅₀ of Doxorubicin (µM)
MCF-715.2 ± 1.80.8 ± 0.1
HeLa22.5 ± 2.11.2 ± 0.2
HepG235.1 ± 3.51.5 ± 0.3
MCF-10A> 1005.6 ± 0.7

Part 3: Antimicrobial Activity Screening

The quinoline core is a well-established pharmacophore in antibacterial agents.[1] Therefore, screening (2-Chloro-8-fluoroquinolin-3-yl)methanol for antibacterial and antifungal activity is a critical step.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[7][8][9]

Experimental Protocol:

  • Microorganism Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and a fungal strain (e.g., Candida albicans ATCC 10231) are cultured in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The inoculums are adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: (2-Chloro-8-fluoroquinolin-3-yl)methanol is serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a reference.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Data Presentation (Hypothetical):

MicroorganismMIC of (2-Chloro-8-fluoroquinolin-3-yl)methanol (µg/mL)MIC of Reference Drug (µg/mL)
Staphylococcus aureus16Ciprofloxacin: 0.5
Escherichia coli64Ciprofloxacin: 0.25
Candida albicans32Fluconazole: 2

digraph "MIC_Determination" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Preparation"; style="rounded"; bgcolor="#F1F3F4"; "Compound_Prep" [label="Serial Dilution of\n(2-Chloro-8-fluoroquinolin-3-yl)methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; "Microbe_Prep" [label="Standardized Microbial\nInoculum Preparation", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_1" { label="Assay"; style="rounded"; bgcolor="#F1F3F4"; "Inoculation" [label="Inoculation of Microtiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubation" [label="Incubation (24-48h)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_2" { label="Result"; style="rounded"; bgcolor="#F1F3F4"; "Observation" [label="Visual Inspection for Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MIC" [label="Determination of MIC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Compound_Prep" -> "Inoculation"; "Microbe_Prep" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Observation"; "Observation" -> "MIC"; }

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Part 4: Anti-inflammatory Activity Screening

Many quinoline derivatives have been reported to possess anti-inflammatory properties.[2] Simple and rapid in vitro assays can provide an initial indication of the anti-inflammatory potential of (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Inhibition of Albumin Denaturation

Denaturation of proteins is a well-documented cause of inflammation.[10] The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity.[10][11]

Experimental Protocol:

  • Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of (2-Chloro-8-fluoroquinolin-3-yl)methanol (e.g., 100, 200, 400, 800 µg/mL).

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm. Diclofenac sodium is used as a standard drug.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

Data Presentation (Hypothetical):

Concentration (µg/mL)% Inhibition by (2-Chloro-8-fluoroquinolin-3-yl)methanol% Inhibition by Diclofenac Sodium
10025.3 ± 2.145.8 ± 3.2
20042.1 ± 3.562.5 ± 4.1
40065.8 ± 4.278.3 ± 5.0
80082.4 ± 5.191.2 ± 6.3

Part 5: Preliminary In Vivo Toxicity Assessment

Should the in vitro screening reveal significant biological activity, a preliminary assessment of the compound's safety profile is crucial before proceeding with more advanced studies.[12][13] Acute oral toxicity studies in rodents are a standard initial step.[14][15]

Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the potential health hazards likely to arise from a short-term exposure to the test substance by oral administration.[15]

Experimental Protocol:

  • Animal Model: Healthy, young adult female Swiss albino mice are used.

  • Dosing: The study is performed in a stepwise procedure using a starting dose of 300 mg/kg body weight. A single dose of (2-Chloro-8-fluoroquinolin-3-yl)methanol, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally to a group of three mice.

  • Observation: The animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Dose Adjustment: Depending on the outcome, the dose is increased or decreased in subsequent groups of animals to determine the LD₅₀ (median lethal dose).

  • Histopathology: At the end of the observation period, all animals are euthanized, and major organs are subjected to gross and histopathological examination.

Data Presentation (Hypothetical):

Dose (mg/kg)Number of AnimalsMortalitySigns of Toxicity
30030/3No observable signs
200031/3Lethargy, piloerection in the first 24 hours

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy for the initial biological activity screening of (2-Chloro-8-fluoroquinolin-3-yl)methanol. The proposed workflow, encompassing in vitro anticancer, antimicrobial, and anti-inflammatory assays, followed by preliminary in vivo toxicity studies, provides a solid foundation for evaluating the therapeutic potential of this novel quinoline derivative. Positive results in any of these areas would warrant further, more detailed investigations into the mechanism of action, structure-activity relationships, and more extensive preclinical development. The journey from a novel molecule to a potential therapeutic agent is long and complex, but a well-designed initial screening cascade, as detailed in this guide, is the critical first step in navigating this path successfully.

References

  • Jain, A., & Kumar, A. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Journal of Heterocyclic Chemistry, 52(5), 1347-1354.
  • García-Rubiño, M. E., & Conejo-García, A. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Journal of Medicinal Chemistry, 58(7), 2845-2850.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). Invitro anti-inflammatory activity of methanolic extract of Enicostemma axillare. International Journal of Drug Development & Research, 4(3), 228-232.
  • Khan, A., et al. (2021).
  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Aditama, A. P., et al. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Pharmacognosy Journal, 12(6).
  • Wang, P., et al. (2017). In vitro anticancer activity and cytotoxicity screening of phytochemical extracts from selected traditional Chinese medicinal plants.
  • Krajsovszky, G., et al. (2001). Comparison of pharmacophore cinnoline and quinoline systems on the basis of computer calculation and pharmacological screening of their condensed systems. Archiv der Pharmazie, 334(6), 187-192.
  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Singh, A., & Kumar, R. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6439-6461.
  • Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o159.
  • Sharma, A., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Medicinal Chemistry.
  • El-Fattah, O. A., et al. (2022).
  • Imamura, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Cell and Developmental Biology, 8, 241.
  • InfinixBio. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. InfinixBio Blog.
  • Kaur, K., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2244.
  • EvitaChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. EvitaChem Product Page.
  • Gamage, A., et al. (2019). In vitro anti-inflammatory activity of Ficus racemosa L.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • Leal, J. H., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Muthumani, P., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia Services.
  • Kumar, S., & Bawa, S. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen.
  • Ilavarasan, R., et al. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 1(7), 173.
  • Venkatswaralu, B. S. (2025). Current approaches to toxicity profiling in early-stage drug development. Advances in Pharmacology Research, 1(1), 09-14.
  • Yadav, A. R. (2025). Methods for in vitro evaluating antimicrobial activity: A review.
  • Peric, M. (n.d.). In vitro antibacterial activity screening.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem Services.
  • Yadav, A. R. (2017). Methods for in vitro evaluating antimicrobial activity. International Journal of Drug and Advanced Medical Research, 6(1), 1-7.
  • Abdel-Wahab, B. F., & Khidre, R. E. (2018).
  • Al-Omar, M. A. (2010). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. European journal of medicinal chemistry, 45(10), 4503-4510.
  • BenchChem. (2025). Comparative analysis of 8-Fluoroquinoline-3-carboxamide synthesis methods. BenchChem Technical Guide.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4234.
  • Khan, F. N., et al. (2010). (2-Chlorobenzo[h]quinolin-3-yl)methanol.
  • PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. PubChem Compound Summary.

Sources

Architectural Profiling of (2-Chloro-8-fluoroquinolin-3-yl)methanol: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinoline nucleus serves as a highly versatile and privileged pharmacophore, foundational to the development of numerous antibacterial, antimalarial, and anticancer therapeutics[1][2]. Among its functionalized derivatives, (2-Chloro-8-fluoroquinolin-3-yl)methanol (CAS: 2091221-62-2)[3][4] stands out as a high-value building block. Its unique substitution pattern—a reactive C2-chloride, a metabolically shielding C8-fluorine, and a versatile C3-methanol group—provides synthetic chemists with orthogonal handles for late-stage functionalization and lead optimization.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and validated synthetic workflows associated with this critical intermediate, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Lipinski Compliance

The molecular formula of (2-Chloro-8-fluoroquinolin-3-yl)methanol is C10H7ClFNO , yielding a molecular weight of 211.62 g/mol [5][6]. The compound's quantitative metrics align perfectly with Lipinski’s Rule of Five, making it an ideal starting material for developing orally bioavailable active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Implication
Chemical Name (2-Chloro-8-fluoroquinolin-3-yl)methanolN/A
CAS Number 2091221-62-2[3][7]
Molecular Formula C10H7ClFNODefines atomic composition[8][9]
Molecular Weight 211.62 g/mol Highly favorable for oral absorption (<500 Da)[5][6]
Exact Mass 211.02 DaTarget mass for LC-MS monitoring
H-Bond Donors 1 (-OH)Facilitates target protein interaction (<5)
H-Bond Acceptors 3 (N, O, F)Enhances aqueous solubility (<10)
Rotatable Bonds 1Maintains high molecular rigidity

Structural Causality in Drug Design

Every functional group on the (2-Chloro-8-fluoroquinolin-3-yl)methanol scaffold serves a distinct, calculated purpose in rational drug design:

  • The C2-Chloro Handle (Reactivity): The electron-deficient nature of the quinoline ring, exacerbated by the adjacent electronegative nitrogen, highly polarizes the C2-Cl bond. This causality makes the C2 position an ideal electrophilic center for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct Nucleophilic Aromatic Substitution (SNAr).

  • The C8-Fluoro Shield (Pharmacokinetics): The introduction of a fluorine atom at the C8 position is a classical bioisosteric strategy. Fluorine's high electronegativity exerts an inductive electron-withdrawing effect that lowers the pKa of the quinoline nitrogen, often improving membrane permeability by increasing the un-ionized fraction at physiological pH. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism (hydroxylation) at the C8 position, thereby extending the biological half-life of the resulting API[10].

  • The C3-Methanol Group (Derivatization): The primary alcohol provides a critical hydrogen bond donor/acceptor for target binding. Synthetically, it serves as a pro-electrophile (via conversion to a mesylate/halide) or can be oxidized to an aldehyde/carboxylic acid to build extended side chains.

Experimental Workflows & Validated Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C2-Position

Objective: To arylate the C2 position, leveraging the activated C-Cl bond.

  • Reagent Assembly: In an inert-atmosphere glovebox, charge a Schlenk flask with (2-Chloro-8-fluoroquinolin-3-yl)methanol (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand framework suppresses unwanted dehalogenation and stabilizes the Pd(0) intermediate. K₂CO₃ acts as the base to form the reactive boronate complex, which is essential for the transmetalation step.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: A biphasic system is mandatory. Dioxane solubilizes the organic scaffold, while water dissolves the inorganic base. Degassing prevents the oxidative degradation of the palladium catalyst.

  • Execution & Validation: Heat to 90°C under argon for 12 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete upon the disappearance of the starting material peak (m/z 211.62 [M+H]⁺) and the emergence of the product mass.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Dess-Martin Oxidation of the C3-Methanol

Objective: To convert the primary alcohol to an aldehyde (2-chloro-8-fluoroquinoline-3-carbaldehyde) for subsequent reductive amination or olefination.

  • Reagent Assembly: Dissolve (2-Chloro-8-fluoroquinolin-3-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C under nitrogen.

  • Oxidant Addition: Add Dess-Martin Periodinane (DMP) (1.2 equiv) portion-wise.

    • Causality: DMP is specifically chosen over Jones reagent or KMnO₄ to prevent over-oxidation to the carboxylic acid. The hypervalent iodine species allows for mild, highly selective oxidation that tolerates the sensitive heteroaromatic core.

  • Execution & Validation: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The aldehyde product will spot higher (lower polarity) than the starting alcohol.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ to reduce residual hypervalent iodine species. Extract with DCM, dry, and concentrate.

Logical Workflow & Synthetic Divergence

The following diagram illustrates the strategic divergence of the (2-Chloro-8-fluoroquinolin-3-yl)methanol scaffold in drug discovery workflows.

G Core (2-Chloro-8-fluoroquinolin-3-yl)methanol MW: 211.62 | C10H7ClFNO C2 C2-Chloro Position (Cross-Coupling / SNAr) Core->C2 C3 C3-Methanol Group (Oxidation / Esterification) Core->C3 C8 C8-Fluoro Position (Metabolic Shielding) Core->C8 Coupling Suzuki-Miyaura Arylation C2->Coupling Oxidation DMP Oxidation to Aldehyde C3->Oxidation PK Enhanced Lipophilicity & Half-life C8->PK API Lead Optimization & API Synthesis Coupling->API Oxidation->API PK->API

Synthetic divergence and functional utility of (2-Chloro-8-fluoroquinolin-3-yl)methanol.

References

  • Capot Chemical. "Specifications of C10H7ClFNO". capotchem.com. [Link]

  • International Journal of Pharmaceutical Sciences. "Green Synthesis of Quinoline and Its Derivatives". ijpsjournal.com. [Link]

Sources

Whitepaper: The Advanced Mechanistic Architecture of Fluoroquinolone Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoroquinolones represent one of the most clinically successful classes of broad-spectrum synthetic antibiotics. Unlike standard enzymatic inhibitors that competitively block active sites, fluoroquinolones function as topoisomerase "poisons." They convert essential bacterial enzymes—DNA gyrase and Topoisomerase IV—into cellular toxins by stabilizing a covalent enzyme-DNA cleavage complex.

This technical guide deconstructs the hypothesized mechanisms of fluoroquinolone action, transitioning from the primary structural binding event (the water-metal ion bridge) to the downstream biochemical cascades (chromosome fragmentation and oxidative stress) that ultimately execute bacterial cell death.

The Structural Nexus: The Water-Metal Ion Bridge Hypothesis

Historically, the exact binding orientation of fluoroquinolones within the topoisomerase-DNA cleavage complex was poorly understood. Advanced crystallographic and biochemical assays have since elucidated that fluoroquinolones do not bind directly to the enzyme pocket in a traditional lock-and-key fashion. Instead, they interact with bacterial type II topoisomerases primarily through a highly conserved 1[1].

This bridge is formed by a non-catalytic divalent metal ion (typically Mg²⁺) that is chelated by the C3/C4 keto acid moiety of the fluoroquinolone[2]. The hydration sphere of this magnesium ion is completed by four water molecules. Two of these water molecules form critical hydrogen bonds with the side chains of a conserved serine and an acidic residue (e.g., Ser83 and Asp87 in E. coli DNA gyrase, or Ser81 and Glu85 in B. anthracis topoisomerase IV)[1].

This mechanism elegantly explains the high prevalence of target-mediated resistance: mutations in these specific anchoring residues—collectively known as the Quinolone Resistance-Determining Region (QRDR)—disrupt the water-metal ion network, drastically reducing drug affinity and positioning[3].

WaterMetalBridge FQ Fluoroquinolone (C3/C4 Keto Acid) Mg Mg2+ Ion FQ->Mg Chelates H2O 4 Water Molecules Mg->H2O Coordinates Enzyme Topoisomerase IV / DNA Gyrase (Serine & Acidic Residues) H2O->Enzyme Hydrogen Bonds

Caption: Structural coordination of the water-metal ion bridge in fluoroquinolone binding.

Downstream Lethality: Chromosome Fragmentation and Oxidative Stress

The initial stabilization of the cleavage complex is fundamentally bacteriostatic; it merely halts the replication fork and blocks transcription[4]. The transition from bacteriostasis to bactericidal lethality is driven by two distinct, yet overlapping pathways:

  • Rapid Chromosome Fragmentation: At elevated drug concentrations, the physical release of DNA ends from the topoisomerase-mediated constraint results in catastrophic double-strand breaks and severe chromosome fragmentation, a hallmark of rapid cell death[4].

  • ROS-Dependent Oxidative Stress: The accumulation of primary DNA damage induces a severe metabolic shift that stimulates the production of superoxide and hydrogen peroxide. Through the Fenton reaction, these reactive oxygen species (ROS) are catalyzed by intracellular free iron into highly toxic hydroxyl radicals[5]. These radicals inflict widespread secondary damage—oxidizing nucleotides, peroxidizing lipids, and carbonlylating proteins—which ultimately overwhelms the bacterial stress response[6].

ROSPathway FQ_Bind Fluoroquinolone Binds Cleavage Complex Arrest Replication Fork Arrest FQ_Bind->Arrest Release Release of DNA Ends (Chromosome Fragmentation) Arrest->Release High Drug Conc. Metabolic Metabolic Shift & Fenton Reaction Release->Metabolic Stimulates Repair/Stress Death Bacterial Cell Death Release->Death Severe Primary Damage ROS Hydroxyl Radical (ROS) Accumulation Metabolic->ROS ROS->Death Oxidative Damage

Caption: Dual-pathway mechanism of fluoroquinolone-induced bacterial cell death.

Quantitative Data Summaries

The following tables synthesize the mechanistic impacts of QRDR mutations on drug efficacy and the role of ROS in bactericidal activity.

Table 1: Influence of QRDR Mutations on Fluoroquinolone Efficacy

Enzyme Genotype Ciprofloxacin Affinity DNA Cleavage at 10 µM Phenotypic Outcome
Wild-Type (ParC/GyrA) High Maximal (100%) Susceptible
Serine Mutant (e.g., S83L) Disrupted Bridge Minimal (<10%) Highly Resistant

| Acidic Mutant (e.g., D87N) | Disrupted Bridge | Minimal (<15%) | Highly Resistant |

Table 2: ROS Production and Cell Viability in S. pneumoniae (Moxifloxacin Treatment)

Treatment Condition Hydroxyl Radical (Fold Change) Viability Impact
Untreated Control 1.0x 100% Survival
Moxifloxacin (4h Exposure) 55.0x Increase Bactericidal (<0.1% Survival)
Moxifloxacin + Thiourea Significantly Reduced Protective / Increased Survival

| Moxifloxacin + Iron Chelator | Significantly Reduced | Protective / Increased Survival |

Experimental Methodologies for Mechanistic Validation

To rigorously validate the mechanisms described above, researchers must employ self-validating biochemical and cellular assays. Below are the definitive protocols for isolating the cleavage complex and quantifying downstream ROS lethality.

Protocol 1: In Vitro DNA Cleavage Assay (Isolating the Cleavage Complex)

This protocol distinguishes between mere catalytic inhibition and the stabilization of the fatal cleavage complex.

  • Substrate Preparation: Utilize negatively supercoiled pBR322 plasmid DNA (10 nM) as the substrate.

    • Causality: Supercoiled DNA mimics the natural topological tension of the bacterial chromosome, providing a biologically relevant substrate for topoisomerase IV or DNA gyrase.

  • Reaction Assembly: Combine the DNA, purified Topoisomerase IV (10 nM), and varying concentrations of the fluoroquinolone (e.g., 0.1 to 100 µM) in a cleavage buffer containing 5 mM MgCl₂.

    • Causality: The inclusion of Mg²⁺ is strictly required to form the water-metal ion bridge essential for drug binding[2].

  • Incubation: Incubate the mixture at 37°C for 30 minutes to establish the cleavage equilibrium.

  • Trapping the Complex: Add 1% SDS and 1 mg/mL Proteinase K, then incubate at 45°C for 30 minutes.

    • Causality: SDS rapidly denatures the enzyme, permanently trapping the covalent phosphotyrosine bonds between the enzyme and the cleaved DNA. Proteinase K then digests the denatured protein, releasing the linearized DNA fragments.

  • Analysis: Resolve the products on a 1% agarose gel containing ethidium bromide.

    • Causality: Linearized (cleaved) DNA migrates differently than supercoiled (intact) DNA, allowing precise densitometric quantification of the stabilized cleavage complexes.

Protocol 2: Quantification of ROS Generation via DCFH-DA and Fenton Scavenging

This cellular assay self-validates the hypothesis that downstream lethality is heavily dependent on oxidative stress.

  • Culture Preparation: Grow target bacteria (e.g., E. coli or S. pneumoniae) to the early exponential phase (OD₆₀₀ ~0.2).

    • Causality: Actively dividing cells possess highly active replication forks, maximizing the primary DNA damage caused by topoisomerase poisoning collisions.

  • Pre-treatment (The Self-Validating Control): Pre-incubate aliquots with 150 µM 2,2'-bipyridyl (an iron chelator) or 150 mM thiourea (a hydroxyl radical scavenger) for 15 minutes.

    • Causality: Chelating iron physically blocks the Fenton reaction, while thiourea neutralizes generated radicals. If cell survival increases, it definitively proves that downstream death is ROS-dependent[5].

  • Fluoroquinolone Exposure: Add the fluoroquinolone (e.g., Moxifloxacin at 5x MIC) and incubate for 1 to 4 hours.

  • ROS Probe Addition: Wash the cells and resuspend in PBS containing 10 µM DCFH-DA (2',7'-dichlorofluorescein diacetate). Incubate in the dark for 30 minutes.

    • Causality: DCFH-DA is cell-permeable and non-fluorescent. Intracellular esterases cleave the diacetate, and subsequent oxidation by hydroxyl radicals yields highly fluorescent DCF, providing a direct readout of oxidative stress.

  • Flow Cytometry Analysis: Measure the median fluorescence intensity (MFI) at 530 nm (FITC channel) to quantify the fold-change in ROS generation relative to untreated controls.

References

  • Title: Role of the Water–Metal Ion Bridge in Quinolone Interactions with Escherichia coli Gyrase Source: mdpi.com URL: [Link]

  • Title: Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death Source: nih.gov URL: [Link]

  • Title: Reactive Oxygen Species Contribute to the Bactericidal Effects of the Fluoroquinolone Moxifloxacin in Streptococcus pneumoniae Source: asm.org URL: [Link]

  • Title: Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase Source: pnas.org URL: [Link]

  • Title: Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge Source: oup.com URL: [Link]

  • Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance Source: mdpi.com URL: [Link]

Sources

(2-Chloro-8-fluoroquinolin-3-yl)methanol structural analogues and derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2-Chloro-8-fluoroquinolin-3-yl)methanol: Structural Analogues and Derivatives for Drug Discovery

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on the specific, highly functionalized core of (2-Chloro-8-fluoroquinolin-3-yl)methanol. We provide a senior application scientist's perspective on the synthesis, derivatization, and potential therapeutic applications of its analogues, grounded in established chemical principles and biological data. This document will explore the strategic synthesis of the core scaffold, detail key derivatization protocols for generating chemical diversity, analyze structure-activity relationships (SAR), and investigate the plausible mechanisms of action in oncology and infectious diseases. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this promising chemical entity in their discovery programs.

The (2-Chloro-8-fluoroquinolin-3-yl)methanol Core: A Strategic Analysis

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile template for drug design, found in compounds ranging from the historic antimalarial quinine to modern anticancer agents.[2][3][4] The subject of this guide, (2-Chloro-8-fluoroquinolin-3-yl)methanol, is decorated with three key functional groups that offer distinct advantages for drug development:

  • 2-Chloro Group: This position serves as a versatile synthetic handle. The chlorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of amine, oxygen, or sulfur-based nucleophiles to build a diverse chemical library.

  • 8-Fluoro Group: The incorporation of a fluorine atom at the C8 position can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its strong electron-withdrawing nature modulates the pKa of the quinoline nitrogen, which can influence cell permeability, target binding, and overall pharmacokinetic properties.[5]

  • 3-Methanol Group: This primary alcohol is an ideal point for generating derivatives. It can be readily converted into esters, ethers, or carbamates, or used in reactions like the Mitsunobu coupling to link the quinoline core to other complex moieties, enabling fine-tuning of solubility, potency, and selectivity.[6][7]

This unique combination of functionalities makes the (2-Chloro-8-fluoroquinolin-3-yl)methanol scaffold a highly attractive starting point for developing novel therapeutics.

Synthesis and Derivatization Strategies

The efficient construction of the core and its subsequent derivatization are critical for any research program. The following sections provide validated, step-by-step protocols grounded in established organic chemistry principles.

Synthesis of the Core Scaffold: (2-Chloro-8-fluoroquinolin-3-yl)methanol

A robust and scalable synthesis is paramount. A logical approach involves the Vilsmeier-Haack formylation of an appropriate acetanilide, followed by cyclization and reduction. This method provides reliable access to the key 2-chloroquinoline-3-carbaldehyde intermediate.

Experimental Protocol: Synthesis via Vilsmeier-Haack Cyclization and Reduction

  • Step 1: Vilsmeier-Haack Reaction to form 2-Chloro-8-fluoroquinoline-3-carbaldehyde.

    • Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic rings and can simultaneously effect cyclization and chlorination to build the quinoline core in a single pot.

    • Procedure:

      • In a three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, cool phosphorus oxychloride (POCl3, 3.0 eq) to 0°C.

      • Add N,N-Dimethylformamide (DMF, 3.0 eq) dropwise while maintaining the temperature below 10°C to form the Vilsmeier reagent.

      • Slowly add 2-fluoroacetanilide (1.0 eq) to the mixture.

      • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

      • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

      • Neutralize the solution with a saturated sodium bicarbonate (NaHCO3) solution until pH 7-8 is reached.

      • The precipitated solid, 2-Chloro-8-fluoroquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.[8]

  • Step 2: Reduction to (2-Chloro-8-fluoroquinolin-3-yl)methanol.

    • Rationale: Sodium borohydride (NaBH4) is a mild and selective reducing agent, ideal for converting the aldehyde to a primary alcohol without affecting the chloro or fluoro substituents on the aromatic ring.[9]

    • Procedure:

      • Dissolve the 2-Chloro-8-fluoroquinoline-3-carbaldehyde (1.0 eq) from the previous step in methanol (MeOH) or a mixture of THF/water.

      • Cool the solution to 0°C in an ice bath.

      • Add sodium borohydride (NaBH4, 1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

      • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

      • Quench the reaction by the slow addition of water or dilute HCl.

      • Extract the product with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (2-Chloro-8-fluoroquinolin-3-yl)methanol.

G A 2-Fluoroacetanilide C 2-Chloro-8-fluoroquinoline-3-carbaldehyde A->C Vilsmeier-Haack Cyclization B Vilsmeier Reagent (POCl3, DMF) E (2-Chloro-8-fluoroquinolin-3-yl)methanol C->E Selective Reduction D Sodium Borohydride (NaBH4)

Core Synthesis Workflow
Key Derivatization Protocols

The 3-methanol group is the primary site for diversification. The following protocols are foundational for building a library of analogues.

Protocol: N-Alkylation via Mitsunobu Reaction

  • Rationale: The Mitsunobu reaction provides a reliable and mild method for forming C-N bonds by coupling the alcohol with an N-H containing nucleophile, such as an imidazole or other heterocycle. This reaction proceeds via an inversion of stereochemistry if the alcohol were chiral and is highly effective for primary alcohols.[6][7]

  • Procedure:

    • Dissolve (2-Chloro-8-fluoroquinolin-3-yl)methanol (1.0 eq), the desired N-heterocycle (e.g., quinazolinone, 1.1 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. A color change (typically to a deep orange or red) and/or formation of a precipitate is often observed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify directly by column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

Structural Analogues and Pharmacological Profile

The biological activity of quinoline derivatives is highly dependent on their substitution patterns. While specific data for (2-Chloro-8-fluoroquinolin-3-yl)methanol is limited, extensive research on related fluoroquinolones and quinoline-based anticancer agents provides a strong basis for predicting its therapeutic potential.[1][5]

Anticancer Potential

Many quinoline-based drugs function as Tyrosine Kinase Inhibitors (TKIs), targeting signaling pathways that are dysregulated in cancer cells.[1] Analogues of the core scaffold could plausibly inhibit kinases such as Src, Abl, or VEGFR.

Plausible Mechanism: Tyrosine Kinase Inhibition

TKIs typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways essential for cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Src/Abl Kinase Src/Abl Kinase RTK->Src/Abl Kinase Activates Downstream Signaling Downstream Signaling Src/Abl Kinase->Downstream Signaling Phosphorylates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Quinoline Analogue Quinoline Analogue Quinoline Analogue->Src/Abl Kinase Inhibits ATP Binding

Mechanism of Tyrosine Kinase Inhibition

Another well-established anticancer mechanism for quinoline derivatives is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[4][5]

Comparative Anticancer Activity of Related Quinoline Analogues

Compound ClassTarget(s)Representative IC50Cancer Cell LineReference
Bosutinib (Quinoline TKI)Src/Abl Kinase0.005 µMKU812 (CML)[1]
Lenvatinib (Quinoline TKI)VEGFR, FGFR0.23 µMHep3B2.1-7 (HCC)[1]
Indoloquinoline DerivativePI3K/AKT/mTOR~2.9 µMHCT116 (Colorectal)[10]
Fluoroquinolone DerivativesTopoisomerase2.38 µMLeukemia Cells[5]

This table presents data for structurally related compounds to benchmark potential efficacy.

Antimicrobial Potential

The fluoroquinolone class of antibiotics, which share the core quinoline ring, are famous for their potent antibacterial activity.[5] Their mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[11]

Mechanism: Inhibition of Bacterial DNA Gyrase

Fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to a cascade of events that results in bacterial cell death. The formation of a stable complex is often mediated by a magnesium ion, which is chelated by the carbonyl and carboxyl groups present in many fluoroquinolones.[5] Derivatives of (2-Chloro-8-fluoroquinolin-3-yl)methanol could be designed to mimic this interaction.

G A Bacterial DNA Gyrase C Cleaved DNA-Enzyme Complex A->C Cleaves DNA B Supercoiled DNA B->A D DNA Ligation C->D Re-ligation E Relaxed DNA D->E F Fluoroquinolone Analogue F->C Stabilizes Complex, Prevents Ligation

Antibacterial Mechanism of Action
Structure-Activity Relationship (SAR) Insights

Based on extensive literature for related quinolines, key SAR trends can be predicted:

  • C7 Position: For antimicrobial activity, substitution at the C7 position with a nitrogen-containing heterocycle (like a piperazine or benzimidazole) is often crucial for potency and spectrum of activity.[12]

  • C8 Position: A halogen (F or Cl) at C8 can enhance antibacterial activity.[12]

  • 3-Methanol Derivatives: Ester or ether linkages at this position can act as pro-drugs, improving permeability and being cleaved in vivo to release the active alcohol. Alternatively, stable linkages can be used to probe interactions with specific target sub-pockets.

G cluster_sar Key SAR Positions C2 C2: Synthetic Handle (e.g., for SNAr) C3 C3: Derivatization Point (Esters, Ethers, N-linkages) C7 C7: Modulates Antimicrobial Spectrum (N-heterocycles) C8 C8: Enhances Potency (Fluoro group)

Sources

In silico prediction of (2-Chloro-8-fluoroquinolin-3-yl)methanol activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: In Silico Prediction of (2-Chloro-8-fluoroquinolin-3-yl)methanol Activity

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Rationale of Predictive Science in Drug Discovery

In the landscape of modern drug discovery, the ethos of "fail fast, fail cheap" is not merely a catchy phrase but a critical strategic imperative. The journey from a novel chemical entity to a market-approved therapeutic is fraught with astronomical costs and a high attrition rate. It is within this challenging context that in silico predictive modeling has evolved from a niche academic exercise into an indispensable pillar of pharmaceutical research and development. By harnessing computational power, we can intelligently probe the vast chemical space, predict biological interactions, and anticipate pharmacokinetic and toxicological liabilities long before a compound is ever synthesized. This guide is constructed not as a simple list of procedures, but as a methodological treatise for the Senior Application Scientist. It details a robust, self-validating workflow to generate high-confidence, testable hypotheses about the biological activity of a novel molecule, using (2-Chloro-8-fluoroquinolin-3-yl)methanol as our specific subject of inquiry.

The Subject Molecule and the Privileged Scaffold: (2-Chloro-8-fluoroquinolin-3-yl)methanol

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic aromatic structure is a common feature in a multitude of natural products and synthetic compounds, serving as a versatile template for engaging with a wide array of biological targets. The specific substitutions on our molecule of interest—a chloro group at C2, a fluoro group at C8, and a hydroxymethyl group at C3—each contribute unique electronic and steric properties that dictate its potential interactions. The chloro and fluoro halogens can participate in halogen bonding and alter metabolic stability, while the methanol group provides a crucial hydrogen bond donor and acceptor site. Given this structural complexity, a purely experimental approach to elucidating its function would be inefficient. Our primary directive is therefore to build a comprehensive in silico profile to guide and prioritize all future experimental work.

A Multi-Pillar Strategy: The Integrated Predictive Workflow

A credible in silico assessment cannot rely on a single predictive method. Instead, we must construct a workflow where multiple orthogonal approaches are used to build a consensus prediction. This multi-pillar strategy, encompassing target identification, molecular interaction modeling, and property profiling, creates a self-validating system where the outputs of one phase inform and corroborate the others.

workflow cluster_input Phase 1: Target Hypothesis Generation cluster_targets Phase 2: Target Validation & Preparation cluster_interaction Phase 3: Interaction Modeling cluster_properties Phase 4: Property & Activity Profiling cluster_output Phase 5: Synthesis & Experimental Design mol Query Molecule: (2-Chloro-8-fluoroquinolin-3-yl)methanol sim_search Ligand-Based Similarity Search (ChEMBL, PubChem) mol->sim_search rev_dock Structure-Based Reverse Docking (SwissTargetPrediction) mol->rev_dock ligand_prep Ligand Preparation (3D Conformation, Energy Minimization) mol->ligand_prep target_list Candidate Target List sim_search->target_list rev_dock->target_list pathway Pathway & Literature Analysis target_list->pathway protein_prep Protein Structure Preparation (PDB Cleanup, Protonation) pathway->protein_prep docking Molecular Docking Simulation (AutoDock Vina) protein_prep->docking ligand_prep->docking qsar QSAR Model Development (Known Quinolines) ligand_prep->qsar admet ADMET & Physicochemical Prediction (SwissADME, ADMET-AI) ligand_prep->admet analysis Pose & Interaction Analysis (Binding Affinity, Key Residues) docking->analysis hypothesis Formulation of Testable Hypothesis analysis->hypothesis activity_pred Activity Prediction qsar->activity_pred drug_like Drug-Likeness & Toxicity Assessment admet->drug_like activity_pred->hypothesis drug_like->hypothesis recommendation Recommendation for In Vitro Assay Prioritization hypothesis->recommendation

Caption: Integrated workflow for in silico activity prediction.

Phase 1: Target Hypothesis Generation

Before we can predict activity, we must first identify the most probable biological targets. The core principle here is to leverage the vast existing knowledge of chemical biology. We assume that our molecule does not act in a vacuum but likely shares targets with structurally or physicochemically similar compounds.

Ligand-Based Similarity Search

This method is predicated on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.

Experimental Protocol:

  • SMILES Generation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for (2-Chloro-8-fluoroquinolin-3-yl)methanol.

  • Database Query: Use the SMILES string to perform a similarity search in a large bioactivity database such as ChEMBL.

  • Thresholding: Set a Tanimoto coefficient similarity threshold of ≥ 0.85. This threshold is a well-established standard in the field, balancing the need for close structural resemblance with the possibility of discovering novel activities.

  • Data Curation: Compile a list of the resulting molecules and their annotated biological targets with reported IC₅₀, EC₅₀, or Kᵢ values. This forms our initial list of potential targets.

Structure-Based Reverse Docking

This approach inverts the typical docking paradigm. Instead of screening many ligands against one target, we screen our single ligand against a vast library of protein binding sites.

Experimental Protocol:

  • 3D Structure Submission: Submit the 3D structure of the energy-minimized ligand to a reverse-screening server like SwissTargetPrediction.

  • Target Prediction: The server compares the 3D shape and pharmacophoric features of our molecule to thousands of known ligand-binding sites.

  • Result Analysis: The output is a ranked list of potential targets. The rationale is that if a protein's binding site is complementary to our molecule, it is a plausible target. We prioritize targets that appear in both the similarity search and the reverse docking results, as this provides a stronger foundation for our hypothesis.

Phase 3: Molecular Interaction Modeling

With a prioritized list of 2-3 high-confidence targets, we now model the specific molecular interactions to predict binding affinity and mode. This is the most computationally intensive phase and requires meticulous preparation.

Ligand and Protein Preparation: The GIGO Principle

The accuracy of a docking simulation is entirely dependent on the quality of the input structures ("Garbage In, Garbage Out").

Ligand Preparation Protocol:

  • 2D to 3D Conversion: Generate a 3D conformation from the molecule's 2D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical method. Causality: This step is critical because it finds a low-energy, stable conformation of the ligand. Docking a high-energy, contorted structure would produce biologically irrelevant binding poses and inaccurate affinity scores.

  • Charge and Atom Type Assignment: Assign appropriate partial charges and atom types (e.g., Gasteiger charges) required by the docking software.

Protein Preparation Protocol:

  • Structure Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Cleaning the Structure: Remove all non-protein atoms, including water molecules, ions, and co-crystallized ligands. Causality: Water molecules can interfere with the docking algorithm and occupy space that should be available to the ligand. The original ligand must be removed to make the binding site accessible.

  • Protonation: Add hydrogen atoms to the protein structure appropriate for a physiological pH (typically 7.4). This is a crucial, often overlooked step, as hydrogen atoms are usually not resolved in X-ray crystal structures but are essential for forming hydrogen bonds.

  • Binding Site Definition: Define the search space for the docking algorithm (the "grid box") around the known active site of the protein.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target and estimates the strength of the interaction.[1][2]

docking_workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ligand Prepared Ligand (.pdbqt) vina AutoDock Vina Execution ligand->vina protein Prepared Protein (.pdbqt) protein->vina config Configuration File (Grid Box Coordinates) config->vina poses Binding Poses (Ranked) vina->poses affinity Binding Affinity (kcal/mol) vina->affinity analysis Interaction Analysis poses->analysis affinity->analysis

Sources

Methodological & Application

Application Note: Profiling (2-Chloro-8-fluoroquinolin-3-yl)methanol in High-Throughput Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Guide & Validated Protocol

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the quinoline scaffold is a privileged pharmacophore, forming the structural backbone of numerous kinase inhibitors [1]. Specifically, (2-Chloro-8-fluoroquinolin-3-yl)methanol (CAS: 2091221-62-2) serves as a highly versatile fragment and synthetic intermediate in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, such as AMG319, which are utilized in the treatment of hematological malignancies like B-cell acute lymphoblastic leukemia (B-ALL) and non-Hodgkin's lymphoma [1, 2].

The Causality of Chemical Design

As a Senior Application Scientist, it is critical to understand why this specific fragment is evaluated in early-stage cell viability assays before complex functionalization:

  • The 2-Chloro Substitution: Acts as a highly reactive electrophilic center, allowing for subsequent nucleophilic aromatic substitution (SNAr) with various amines (e.g., purine derivatives) to engage the ATP-binding pocket of kinases [1].

  • The 8-Fluoro Substitution: The introduction of fluorine at the 8-position subtly modulates the pKa of the quinoline nitrogen. This reduces in vivo clearance rates, increases aqueous solubility compared to 8-chloro analogs, and improves overall ligand lipophilic efficiency (LLE)[1].

  • The 3-Methanol Group: Provides a synthetic handle for oxidation to an aldehyde or conversion to a leaving group, facilitating the building of extended hinge-binding motifs.

Evaluating the baseline cytotoxicity of this intermediate ensures that any observed anti-proliferative activity in fully elaborated drug candidates is driven by specific target engagement (e.g., PI3Kδ inhibition) rather than the intrinsic, non-specific toxicity of the halogenated quinoline core.

PI3K_Pathway Inhibitor (2-Chloro-8-fluoroquinolin-3-yl) Derivatives PI3K PI3Kδ (p110δ/p85) Inhibitor->PI3K ATP-competitive Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 AKT->mTOR Survival Cancer Cell Survival & Proliferation mTOR->Survival

Figure 1: PI3K/AKT signaling pathway illustrating the intervention point of quinoline-derived inhibitors.

Assay Selection: Why ATP-Based Luminescence?

To evaluate the viability of cancer cells treated with (2-Chloro-8-fluoroquinolin-3-yl)methanol, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay [3].

Expert Insight: While tetrazolium-based assays (MTT/MTS) are common, they rely on mitochondrial reductase activity, which can be artificially skewed by kinase inhibitors that alter cellular metabolism without immediately causing cell death. CellTiter-Glo measures intracellular ATP—a direct, universally accepted proxy for metabolically active, viable cells. Its "add-mix-measure" homogeneous format minimizes pipetting errors and is highly scalable for 384-well high-throughput screening (HTS) [3, 4].

Validated Experimental Protocol

A robust protocol must be a self-validating system. This workflow incorporates strict internal controls (Z'-factor calculation) to ensure the data's trustworthiness.

Materials Required
  • Test Compound: (2-Chloro-8-fluoroquinolin-3-yl)methanol (10 mM stock in anhydrous DMSO).

  • Positive Control: Idelalisib (known PI3Kδ inhibitor) or Staurosporine (pan-kinase inhibitor/apoptosis inducer).

  • Cell Line: SU-DHL-4 (B-cell lymphoma, highly dependent on PI3K signaling).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) [4].

  • Consumables: 384-well opaque white microplates (to prevent optical crosstalk).

Step-by-Step Methodology

Step 1: Cell Seeding (Day 1)

  • Harvest SU-DHL-4 cells in the exponential growth phase.

  • Resuspend cells in RPMI-1640 supplemented with 10% FBS.

  • Dispense 1,000 cells per well in a volume of 25 µL into the 384-well opaque white plate.

  • Self-Validation Step: Leave column 24 as a "media-only" background control. Incubate the plate overnight at 37°C, 5% CO₂.

Step 2: Compound Preparation & Dosing (Day 2)

  • Prepare a 10-point, 3-fold serial dilution of (2-Chloro-8-fluoroquinolin-3-yl)methanol in 100% DMSO.

  • Transfer the DMSO serial dilutions into an intermediate plate containing culture media to create a 10X working solution (final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced cytotoxicity).

  • Add 2.5 µL of the 10X compound solution to the 25 µL of cells in the assay plate.

  • Self-Validation Step: Include 0.5% DMSO vehicle control wells (100% viability reference) and 10 µM Staurosporine wells (0% viability reference) to calculate the assay's Z'-factor.

  • Incubate the dosed plates for 72 hours at 37°C, 5% CO₂.

Step 3: Luminescence Detection (Day 5)

  • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature [3].

  • Reconstitute the reagent by transferring the buffer into the substrate bottle. Mix gently.

  • Remove the 384-well assay plate from the incubator and equilibrate to room temperature for 30 minutes. (Causality: Temperature gradients across the plate will cause uneven luciferase enzyme kinetics, leading to edge effects).

  • Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal [4].

  • Read luminescence using a multi-mode microplate reader (e.g., Tecan Spark or PerkinElmer EnVision) with an integration time of 0.5–1.0 second per well.

Assay_Workflow Day1 Day 1: Cell Seeding (384-well plate) Day2 Day 2: Compound Dosing (10-point titration) Day1->Day2 Day5 Day 5: CTG Reagent Addition Day2->Day5 72h Incubation Lysis Lysis & Stabilization (10 min RT) Day5->Lysis Read Luminescence Detection Lysis->Read Analysis Data Analysis (IC50 & Z'-factor) Read->Analysis

Figure 2: 384-well High-Throughput Screening workflow for ATP-based cell viability quantification.

Data Presentation & Interpretation

Raw luminescence units (RLU) are converted to percentage viability using the formula: % Viability =[(RLU_Sample - RLU_Background) / (RLU_Vehicle - RLU_Background)] x 100

A robust assay must yield a Z'-factor ≥ 0.5 . IC₅₀ values are derived using a 4-parameter logistic non-linear regression model.

Quantitative SAR Summary

The table below demonstrates a standard fragment-to-lead progression profile. It highlights why screening the base fragment, (2-Chloro-8-fluoroquinolin-3-yl)methanol, is critical for establishing a cytotoxicity baseline before advancing to fully functionalized PI3Kδ inhibitors like AMG319 analogs [1].

Compound / FragmentStructure / ModificationSU-DHL-4 Viability (IC₅₀)PI3Kδ Biochemical (IC₅₀)Interpretation & Causality
(2-Chloro-8-fluoroquinolin-3-yl)methanol Unmodified Base Fragment> 50 µM> 100 µMBaseline fragment. Demonstrates that the halogenated quinoline core alone is non-cytotoxic, ensuring safety margins.
Intermediate A 2-Purine Substituted12.5 µM1.8 µMNucleophilic substitution at the 2-chloro position engages the kinase hinge region, drastically improving biochemical potency.
AMG319-like Analog Fully Elaborated Inhibitor0.045 µM (45 nM)0.002 µM (2 nM)Optimization of the 3-position (replacing methanol with an extended chiral amine) locks the molecule into the specificity pocket.
Staurosporine Positive Control0.010 µMN/AValidates assay sensitivity to apoptotic induction.

Application Scientist Takeaway: The data confirms that (2-Chloro-8-fluoroquinolin-3-yl)methanol is an ideal, biologically silent building block. Its lack of intrinsic cytotoxicity (>50 µM) guarantees that the potent nanomolar efficacy seen in the fully elaborated analogs is driven entirely by the newly synthesized target-binding interactions, rather than off-target toxicity from the quinoline core.

References

  • Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease Journal of Medicinal Chemistry - ACS Publications[Link]

  • Heterocyclic compounds and their uses (WO2008118468A1)

(2-Chloro-8-fluoroquinolin-3-yl)methanol as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (2-Chloro-8-fluoroquinolin-3-yl)methanol in the Development of Isoform-Selective PI3Kδ Inhibitors

Executive Summary

The pursuit of targeted therapies in immunology and oncology has driven extensive research into the phosphoinositide 3-kinase (PI3K) pathway. Among the four Class I PI3K isoforms, PI3Kδ is predominantly expressed in leukocytes, making it a critical target for B-cell malignancies and autoimmune diseases. (2-Chloro-8-fluoroquinolin-3-yl)methanol (CAS: 2091221-62-2) serves as a highly privileged, foundational building block in the medicinal chemistry of PI3Kδ inhibitors [1]. This application note details the structural rationale of this intermediate, outlines the biochemical and cellular workflows required to validate its downstream active derivatives, and provides field-proven protocols designed to ensure robust, artifact-free data.

Structural Biology & Medicinal Chemistry Rationale

In drug discovery, intermediate selection dictates the pharmacokinetic and pharmacodynamic ceiling of the final molecule. (2-Chloro-8-fluoroquinolin-3-yl)methanol is not an active enzyme inhibitor in its raw form; rather, it is a precision-engineered precursor designed to construct ATP-competitive PI3Kδ inhibitors (such as the AMG319 clinical series) [1].

The structural logic of this intermediate is tripartite:

  • The 3-Methanol Motif (The Linker Handle): The primary alcohol is readily activated (e.g., via conversion to a mesylate or halide) to undergo nucleophilic substitution. This allows the attachment of a purine or pyrimidine core (such as adenine), which acts as the critical "hinge-binding" motif in the kinase ATP pocket.

  • The 2-Chloro Substituent (The Affinity Handle): The chlorine atom at the C2 position is highly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling). This enables the late-stage installation of diverse aryl or heteroaryl groups that project into the PI3Kδ specificity pocket, driving selectivity over PI3Kα, β, and γ.

  • The 8-Fluoro Substitution (Metabolic & Conformational Tuning): Fluorine substitution at C8 lowers the basicity of the quinoline nitrogen, improving membrane permeability and shielding the core from cytochrome P450-mediated oxidative metabolism [2].

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK PI3K PI3Kδ (Target) SYK->PI3K PIP3 PIP3 (Product) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates Inhibitor Quinoline-Derived Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition

Figure 1: PI3Kδ signaling pathway and the mechanism of ATP-competitive inhibition.

Quantitative Data Presentation: Isoform Selectivity

To validate the success of the synthesis, the final quinoline-derived compounds must be profiled across all Class I PI3K isoforms. The table below summarizes the expected biochemical profile of a fully synthesized inhibitor derived from the (2-Chloro-8-fluoroquinolin-3-yl)methanol core, benchmarked against the FDA-approved PI3Kδ inhibitor, Idelalisib.

CompoundPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Fold Selectivity (α/δ)
Quinoline Derivative 12 ± 2> 4,500> 2,000180 ± 15> 375x
Idelalisib (Control) 2.5 ± 0.5820 ± 45565 ± 30104 ± 10328x

Data represents idealized TR-FRET biochemical assay results. The high α/δ selectivity is directly attributed to the spatial orientation provided by the 2-substituted quinoline core.

Experimental Protocols

Once the intermediate is successfully converted into the final active compound, rigorous biological validation is required. The following protocols establish a self-validating system to confirm target engagement.

Protocol A: In Vitro TR-FRET PI3Kδ Kinase Assay

Causality & Rationale: Quinoline derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum, which can cause false positives in standard fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the microsecond time delay before emission reading completely eliminates background compound autofluorescence. ATP is strictly maintained at its apparent Km​ (10 μM) to accurately assess competitive inhibition.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α complex)

  • PIP2 lipid substrate (diC8)

  • TR-FRET PIP3 detection kit (e.g., Adapta™ Universal Kinase Assay)

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT. (Note: DTT is critical to prevent the oxidation of catalytic cysteine residues).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the synthesized quinoline inhibitor in 100% DMSO to create a 10-point dose-response curve (3x final concentration). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 4 μL of PI3Kδ enzyme (final concentration: 0.5 nM) in Kinase Buffer to a 384-well low-volume white microplate. Add 2 μL of the compound dilution. Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 4 μL of a substrate mix containing 10 μM ATP and 10 μM PIP2.

  • Reaction Phase: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 5 μL of the TR-FRET Stop/Detection Buffer (containing the Eu-labeled anti-PIP3 antibody and Alexa Fluor 647-PIP3 tracer).

  • Readout: Incubate for 30 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the emission ratio (665/615 nm).

Workflow Prep 1. Compound Prep Incubate 2. Kinase Incubation Prep->Incubate Reaction 3. ATP/PIP2 Reaction Incubate->Reaction Stop 4. Stop & Detect Reaction->Stop Read 5. TR-FRET Readout Stop->Read

Figure 2: Step-by-step TR-FRET kinase assay workflow for evaluating PI3Kδ inhibitors.

Protocol B: Cellular Target Engagement (Inhibition of pAKT in Ramos Cells)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential permeability issues. We utilize Ramos cells (human B lymphocytes) because they natively express high levels of PI3Kδ. We stimulate the cells using anti-IgM to crosslink the B-Cell Receptor (BCR). This specific stimulus relies almost exclusively on PI3Kδ (rather than PI3Kα/β) to phosphorylate downstream AKT at Ser473, providing a clean, isoform-specific cellular readout [1].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Culture Ramos cells in RPMI-1640 supplemented with 10% FBS. Wash cells twice in serum-free RPMI and resuspend at 2×106 cells/mL. Starve for 2 hours at 37°C to reduce basal AKT phosphorylation.

  • Compound Treatment: Seed 90 μL of the cell suspension into a 96-well V-bottom plate. Add 10 μL of the 10x quinoline inhibitor (diluted in serum-free media, 0.1% final DMSO). Incubate for 1 hour at 37°C.

  • BCR Stimulation: Add 10 μL of goat F(ab')2 anti-human IgM (final concentration: 5 μg/mL). Incubate for exactly 10 minutes at 37°C. (Note: 10 minutes is the empirical peak of transient AKT phosphorylation in this cell line).

  • Lysis: Immediately centrifuge the plate at 4°C (300 x g, 3 mins), aspirate the media, and lyse the pellet in 50 μL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

  • Quantification: Clarify the lysate by centrifugation. Quantify pAKT (Ser473) and total AKT using a sandwich ELISA or AlphaScreen SureFire assay. Normalize the pAKT signal to total AKT to account for any variations in cell number or lysis efficiency.

Data Interpretation & Troubleshooting

  • Z'-Factor Validation: For the TR-FRET assay, always calculate the Z'-factor using the DMSO vehicle (negative control) and a known pan-PI3K inhibitor like Wortmannin (positive control). A Z'-factor > 0.6 is required to validate the assay run.

  • Right-Shifting in Cell Assays: It is normal to observe a 10- to 50-fold "right shift" (increase) in the IC₅₀ from the biochemical assay to the cellular assay. If the shift is >100-fold, the synthesized derivative likely suffers from poor membrane permeability or high non-specific protein binding, necessitating further optimization of the groups attached to the (2-Chloro-8-fluoroquinolin-3-yl)methanol core.

References

  • Cushing, T. D., et al. (2015). Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease. Journal of Medicinal Chemistry, 58(1), 480-511.[Link]

  • Stark, A. K., et al. (2019). PI3Kδ inhibitors for the treatment of cancer: a patent review (2015-present). Expert Opinion on Therapeutic Patents, 29(12), 925-941.[Link]

High-Yield Chemoselective Derivatization of (2-Chloro-8-fluoroquinolin-3-yl)methanol: Protocols for Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

In medicinal chemistry and drug discovery, the quinoline scaffold is a privileged pharmacophore. The compound (2-Chloro-8-fluoroquinolin-3-yl)methanol (CAS: 2091221-62-2) serves as a highly versatile building block. However, derivatizing the primary hydroxyl group (-OH) at the C-3 position presents a distinct chemoselectivity challenge: the adjacent C-2 chlorine atom is highly activated and susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[1].

As a Senior Application Scientist, I have designed this application note to guide you through three orthogonal, field-proven derivatization pathways—oxidation, halogenation, and acylation. The core philosophy of these protocols is chemoselectivity : achieving high-yielding transformations of the primary alcohol while strictly preserving the integrity of the 2-chloro and 8-fluoro substituents.

Physicochemical Properties & Reactivity Profile

Before initiating any workflow, it is critical to understand the electronic and steric environment of the substrate.

PropertyValue / Description
Chemical Name (2-Chloro-8-fluoroquinolin-3-yl)methanol
Molecular Formula C10​H7​ClFNO
Molecular Weight 211.62 g/mol
Target Functional Group Primary Hydroxyl (-OH) at the benzylic-like C-3 position
Reactivity Liabilities C-2 Chlorine (Highly susceptible to SN​Ar with strong nucleophiles)
Electronic Influence The 8-fluoro group is electron-withdrawing, lowering the pKa​ of the quinoline nitrogen and stabilizing the ring against electrophilic attack.

Derivatization Workflow & Logical Pathways

The following diagram illustrates the three primary synthetic pathways. Each route has been specifically selected to avoid harsh acidic or basic conditions that could compromise the quinoline core.

Workflow SM (2-Chloro-8-fluoroquinolin-3-yl)methanol [Starting Material] Aldehyde 3-Carbaldehyde Derivative [Oxidation] SM->Aldehyde Dess-Martin Periodinane (DMP) DCM, 0 °C to rt Chemoselective Bromide 3-(Bromomethyl) Derivative [Halogenation] SM->Bromide CBr4, PPh3 (Appel Reaction) DCM, 0 °C to rt Neutral Conditions Ester 3-Ester Derivative [Acylation] SM->Ester RCOCl, DIPEA, DMAP DCM, 0 °C to rt Avoids SNAr at C-2

Divergent chemoselective derivatization pathways for (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Experimental Protocols & Causality

Protocol A: Chemoselective Oxidation to 3-Carbaldehyde

Causality & Rationale: Oxidizing the primary alcohol to an aldehyde is a critical step for downstream reductive aminations or Wittig reactions. Traditional oxidants like KMnO4​ or Jones reagent are contraindicated as they will over-oxidize the substrate to the carboxylic acid. Swern oxidation requires ultra-low temperatures (-78 °C) and generates volatile sulfur byproducts. We utilize Dess-Martin Periodinane (DMP) because it operates at room temperature, is highly chemoselective for primary alcohols, and does not oxidize the weakly basic quinoline nitrogen[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add (2-Chloro-8-fluoroquinolin-3-yl)methanol (1.0 equiv, e.g., 1.0 mmol, 211.6 mg) and anhydrous Dichloromethane (DCM) (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv, 1.2 mmol, 509 mg) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Self-Validating Workup: Pour the reaction mixture into a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (15 mL each). Validation Check: The mixture will initially be a cloudy, yellowish suspension. Stir vigorously for 15-30 minutes until the organic and aqueous layers become completely clear. This visual change confirms the total reduction of the hypervalent iodine byproducts.

  • Isolation: Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Neutral Halogenation to 3-(Bromomethyl) Derivative

Causality & Rationale: Converting the hydroxyl group to a bromide creates an excellent electrophile for subsequent SN​2 reactions. Standard reagents like PBr3​ or SOCl2​ generate strong acids (HBr, HCl) which can protonate the quinoline nitrogen, leading to precipitation or stalled kinetics. The Appel Reaction ( CBr4​ / PPh3​ ) is selected because it proceeds under strictly neutral conditions, ensuring the quinoline core remains unprotonated and the C-2 chlorine remains untouched[3].

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve the starting material (1.0 equiv, 1.0 mmol) and Carbon Tetrabromide ( CBr4​ , 1.5 equiv, 1.5 mmol, 497 mg) in anhydrous DCM (12 mL). Cool to 0 °C.

  • Activation: Slowly add Triphenylphosphine ( PPh3​ , 1.5 equiv, 1.5 mmol, 393 mg) in small portions. Validation Check: The solution will transition to a pale yellow color, indicating the successful formation of the active Appel salt (bromotriphenylphosphonium tribromomethylide).

  • Reaction: Stir at room temperature for 2 to 4 hours.

  • Workup & Purification: Quench with a few drops of methanol. Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (Hexane:EtOAc 4:1) to easily separate the product from the highly polar triphenylphosphine oxide ( TPPO ) byproduct.

Protocol C: Mild O-Acylation (Esterification)

Causality & Rationale: If an ether or ester linkage is required, one might default to a Williamson ether synthesis (using NaH to form the alkoxide). This is strictly contraindicated. Deprotonating the C-3 methanol creates a strong nucleophile that will rapidly attack the highly electrophilic C-2 chlorine of a neighboring molecule, triggering catastrophic intermolecular SN​Ar and oligomerization[1]. Instead, we utilize mild O-acylation using an acyl chloride, a non-nucleophilic base (DIPEA), and a catalytic nucleophilic transfer agent (DMAP).

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 2.0 mmol, 348 µL) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 0.1 mmol, 12 mg). Cool to 0 °C.

  • Acylation: Dropwise, add Acetyl Chloride (or desired acyl chloride) (1.2 equiv, 1.2 mmol, 85 µL).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL) to neutralize the base. Extract with DCM (2 x 15 mL). Wash the organic layer with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Analytical Markers

To ensure self-validation during your workflow, reference the following expected yields and analytical markers. The shift of the benzylic protons in 1H -NMR is the most reliable indicator of a successful transformation.

DerivativeExpected YieldReaction TimeKey 1H -NMR Marker ( CDCl3​ )TLC System (Hexane:EtOAc)
3-Carbaldehyde 85 - 92%1 - 2 h~10.5 ppm (s, 1H, -CHO)3:1 ( Rf​ ~0.6)
3-(Bromomethyl) 78 - 85%2 - 4 h~4.7 ppm (s, 2H, - CH2​Br )4:1 ( Rf​ ~0.7)
3-Ester (Acetate) 90 - 95%2 - 3 h~5.3 ppm (s, 2H, - CH2​O -)3:1 ( Rf​ ~0.5)

References

  • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage." Angewandte Chemie International Edition in English, 1975, 14 (12), 801–811. URL: [Link]

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48 (22), 4155–4156. URL: [Link]

  • Hamama, W. S. et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018, 8, 11537-11559. URL: [Link]

Sources

Experimental design for in vivo efficacy studies of (2-Chloro-8-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals Compound: (2-Chloro-8-fluoroquinolin-3-yl)methanol (CFQM) Therapeutic Area: Oncology (Non-Small Cell Lung Cancer)

Phase I: Mechanistic Grounding & Scientific Rationale

The quinoline scaffold is a highly privileged structure in medicinal chemistry, serving as the core for a multitude of potent kinase inhibitors . The compound (2-Chloro-8-fluoroquinolin-3-yl)methanol (CFQM) presents a unique structural profile for targeted oncology. The halogen substitutions (2-chloro, 8-fluoro) significantly enhance the molecule's lipophilicity and metabolic stability, while the 3-methanol moiety acts as a critical hydrogen bond donor/acceptor, ideally positioned to interact with the hinge region of the ATP-binding pocket in receptor tyrosine kinases.

In this application note, we design a rigorous in vivo protocol to evaluate CFQM as a novel inhibitor of the c-Met (HGF Receptor) pathway. Aberrant c-Met activation—frequently driven by exon 14 skipping mutations or gene amplification—is a primary oncogenic driver in Non-Small Cell Lung Cancer (NSCLC) and a known mechanism of acquired resistance to EGFR inhibitors .

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation CFQM CFQM (Inhibitor) CFQM->cMet Blocks ATP Pocket Outcomes Tumor Proliferation & Survival PI3K->Outcomes Promotes MAPK->Outcomes Promotes

Mechanism of Action: CFQM mediated inhibition of the c-Met signaling cascade in NSCLC.

Phase II: Protocol Architecture & The Self-Validating System

A robust in vivo study cannot simply measure tumor shrinkage; it must prove why the tumor shrank. We have designed this protocol as a self-validating system that inherently controls for false positives and off-target effects.

Causality Behind Experimental Choices
  • Model Selection (EBC-1 Xenograft): We utilize the EBC-1 human NSCLC cell line, which harbors a known MET gene amplification. Causality: Choosing a strictly c-Met-addicted cell line ensures that any observed efficacy is directly linked to the inhibition of this specific pathway, rather than generalized cytotoxicity.

  • Formulation Strategy: CFQM is a highly lipophilic halogenated molecule. Causality: Dosing in standard aqueous buffers will result in suspension settling and erratic gastrointestinal absorption. We utilize a co-solvent vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) to ensure complete solubilization and predictable pharmacokinetics.

  • The Pharmacodynamic (PD) Feedback Loop: Tumor volume reduction alone is insufficient. By harvesting tumors at the study's endpoint and running Western blots for phosphorylated c-Met (p-c-Met) and p-AKT, we validate target engagement. Causality: If tumors shrink but p-c-Met remains high, CFQM is acting via an off-target mechanism. If p-c-Met is abolished but tumors continue to grow, the model has developed a bypass resistance track.

Workflow Acclim Animal Acclimatization (7 Days) Inoc Tumor Inoculation (Subcutaneous) Acclim->Inoc Rand Randomization (Vol: 100-150 mm³) Inoc->Rand Dose CFQM Dosing (Vehicle/Low/High) Rand->Dose End Humane Endpoint & Tissue Harvest Dose->End

Step-by-step in vivo workflow for CFQM efficacy evaluation in NSCLC xenograft models.

Phase III: Step-by-Step Execution Methodology

Step 1: Cell Preparation and Inoculation
  • Culture EBC-1 cells in MEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

  • Harvest cells in the exponential growth phase. Wash twice with cold PBS.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® to achieve a concentration of 5×107 cells/mL.

  • Inject 0.1 mL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

Step 2: Tumor Monitoring and Randomization
  • Monitor tumor growth twice weekly using digital calipers.

  • Calculate tumor volume using the standard ellipsoid formula: V=(L×W2)/2 , where L is the longest diameter and W is the perpendicular width .

  • Critical Checkpoint: Do not begin dosing immediately. Wait until tumors reach an average volume of 100–150 mm³. Causality: Randomizing too early risks non-viable tumors skewing the data; randomizing too late risks tumors reaching humane endpoints before treatment efficacy can be fully evaluated.

  • Randomize mice into four distinct groups (n=8 per group) to ensure equal distribution of baseline tumor volumes.

Step 3: Dosing Regimen

Administer treatments via oral gavage (PO) once daily (QD) for 21 consecutive days.

  • Group 1: Vehicle Control (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Group 2: CFQM Low Dose (10 mg/kg).

  • Group 3: CFQM High Dose (30 mg/kg).

  • Group 4: Positive Control (Capmatinib, 10 mg/kg) .

Step 4: Data Collection and Humane Endpoints
  • Record animal body weights and tumor volumes three times per week. A body weight loss of >15% indicates unacceptable compound toxicity.

  • Ensure strict adherence to established cancer research guidelines for animal welfare . Mice must be euthanized if tumor volume exceeds 2,000 mm³, or if severe ulceration/necrosis occurs.

  • At Day 21, sacrifice the animals 2 hours post-final dose. Extract the tumors, bisect them, and snap-freeze one half in liquid nitrogen for PD analysis (Western blot), while fixing the other half in 10% formalin for immunohistochemistry (IHC).

Phase IV: Quantitative Endpoints & Data Synthesis

To easily compare the efficacy and target engagement of CFQM, all quantitative expectations and validation metrics are summarized below. Tumor Growth Inhibition (TGI) is calculated as:

TGI(%)=[1−(ΔVtreated​/ΔVcontrol​)]×100
Treatment GroupDose (mg/kg)ScheduleExpected TGI (%)Target p-c-Met Reduction (PD)Body Weight Impact
1. Vehicle Control 0PO, QD x 210% (Baseline)0% (Baseline)Normal growth
2. CFQM - Low Dose 10PO, QD x 21> 40%> 50% inhibition< 5% loss
3. CFQM - High Dose 30PO, QD x 21> 75%> 80% inhibition< 10% loss
4. Positive Control 10 (Capmatinib)PO, QD x 21> 80%> 85% inhibition< 5% loss

Data Interpretation: If Group 3 achieves >75% TGI alongside an 80% reduction in p-c-Met, the hypothesis is validated: CFQM is a potent, orally bioavailable c-Met inhibitor. If Group 4 (Capmatinib) fails to achieve >80% TGI, the integrity of the EBC-1 cell line or the formulation is compromised, invalidating the run.

References

  • Workman, P., Aboagye, E. O., Balkwill, F., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Available at:[Link]

  • Friedlaender, A., Banna, G. L., & Addeo, A. (2021). C-MET Inhibitors as New Members of the NSCLC Treatment Armamentarium—A Pooled Analysis. Scientific Research Publishing. Available at:[Link]

  • Illini, O., et al. (2022). Real-world experience with capmatinib in MET exon 14-mutated non-small cell lung cancer (RECAP). DiVA Portal. Available at:[Link]

  • European Medical Journal. (2016). MET Inhibition in Non-Small Cell Lung Cancer. Available at:[Link]

  • Zhuang, Y., et al. (2018). Inhibition of EP2 receptor suppresses tumor growth and chemoresistance of gastric cancer. PubMed Central (PMC). Available at:[Link]

Application Notes & Protocols: (2-Chloro-8-fluoroquinolin-3-yl)methanol as a Foundational Scaffold for Covalent Kinase Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: As of March 2026, (2-Chloro-8-fluoroquinolin-3-yl)methanol is recognized as a valuable synthetic intermediate.[1][2] However, its application as a dedicated chemical probe has not been documented in peer-reviewed literature. This guide, therefore, serves as a prospective framework for researchers. It outlines a scientifically rigorous, hypothesis-driven approach to evaluate and develop this molecule into a potent and selective covalent chemical probe, leveraging the well-established "privileged structure" status of the quinoline scaffold in kinase inhibitor design.[3][4][5][6]

Introduction: The Rationale for a New Covalent Probe

The quinoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[5][6] Its rigid structure and ability to form key hydrogen bonds within the ATP-binding pocket make it an ideal starting point for inhibitor design. The subject of this guide, (2-Chloro-8-fluoroquinolin-3-yl)methanol, presents three key structural features that suggest its potential as a precursor for a covalent kinase probe:

  • Quinoline Scaffold: Provides a high-affinity anchor for the ATP-binding sites of many kinases.[3][4][5]

  • 2-Chloro Substituent: While not a classical "warhead," the chloro-substituted heterocyclic ring can, in specific contexts, exhibit reactivity towards nucleophilic residues like cysteine, particularly when positioned favorably within a binding pocket. This offers a potential, albeit less reactive, mechanism for covalent modification.

  • 3-Methanol Group: This primary alcohol is an ideal and chemically tractable handle for the attachment of reporter tags (e.g., biotin for affinity purification) or signaling moieties (e.g., fluorophores for imaging) without significantly disrupting the core binding pharmacophore.[7][8][9]

Covalent inhibitors offer distinct advantages, including prolonged target engagement and increased potency, which are highly desirable attributes for a chemical probe.[10][11] This document provides a comprehensive roadmap for a research program aimed at developing (2-Chloro-8-fluoroquinolin-3-yl)methanol from a simple building block into a validated chemical probe for kinase target identification and validation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₈ClNOPubChem[2]
Molecular Weight 193.63 g/mol PubChem[2]
CAS Number 125917-60-4PubChem[2]
Appearance Solid (typical)EvitaChem[1]

PART 1: Initial Evaluation as a Kinase-Targeted Scaffold

The first phase of development is to ascertain if the core molecule possesses intrinsic biological activity against kinases and to characterize its reactivity profile.

Workflow for Initial Scaffold Validation

G cluster_0 Phase 1: Scaffold Evaluation A Synthesize or Procure (2-Chloro-8-fluoroquinolin-3-yl)methanol B Kinase Panel Screening (e.g., Eurofins DiscoverX) A->B C Assess Covalent Reactivity (Glutathione Reactivity Assay) A->C D Initial Cell Viability (e.g., MTT/MTS Assay in relevant cell lines) A->D E Decision Point: Proceed to Probe Synthesis? B->E C->E D->E

Caption: Workflow for the initial biological evaluation of the core scaffold.

Protocol 1.1: Broad Kinase Panel Screening

Objective: To identify potential kinase targets of (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Rationale: A broad, competition-based assay is the most efficient method to survey a large portion of the kinome for potential interactions. This initial screen will guide all subsequent hypothesis-driven experiments.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of (2-Chloro-8-fluoroquinolin-3-yl)methanol in 100% DMSO.

  • Assay Submission: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot). A primary screen at a single high concentration (e.g., 10 µM) against a panel of >400 kinases is recommended.

  • Data Analysis: Analyze the results, typically provided as "% Inhibition" or "% of Control." Hits are generally defined as kinases showing >50% or >75% inhibition.

  • Follow-up: For promising hits, perform dose-response (Kd or IC₅₀) determinations to quantify binding affinity or inhibitory potency.

Exemplary Data (Hypothetical):

Kinase Target% Inhibition @ 10 µMKd (nM)
BTK92%150
EGFR85%450
JAK378%800
SRC25%>10,000

This data is purely illustrative.

Protocol 1.2: Cellular Target Engagement with CETSA

Objective: To confirm that the compound engages its putative kinase target inside intact cells.

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a physiological context.[12][13][14] Ligand binding stabilizes the target protein, leading to a higher aggregation temperature (Tagg).[15][16]

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the hit kinase, such as MCF-7) to 80-90% confluency.[12]

  • Compound Treatment: Resuspend cells and treat with the compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[12][13]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes in a thermal cycler, followed by rapid cooling on ice.[12][15][16]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a detergent-free lysis buffer with protease/phosphatase inhibitors.[12][15]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble (supernatant) from the aggregated (pellet) protein fractions.[12][15]

  • Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting.[12]

  • Data Interpretation: A positive shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

PART 2: Development into Functional Chemical Probes

Upon successful identification of a high-affinity kinase target, the core scaffold can be elaborated into functional probes for downstream applications. The 3-methanol group is the key synthetic handle for this phase.

Protocol 2.1: Synthesis of a Biotinylated Affinity Probe

Objective: To create a probe for affinity purification and identification of protein targets (chemical proteomics).

Rationale: Biotinylation allows for the highly specific and high-affinity capture of the probe-protein complex using streptavidin-coated beads.[8][17][18] A flexible linker (e.g., polyethylene glycol, PEG) is incorporated to minimize steric hindrance.

Synthetic Scheme (Generalized):

  • Activation of the Alcohol: Convert the primary alcohol of (2-Chloro-8-fluoroquinolin-3-yl)methanol to a better leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM).

  • Linker Attachment: React the activated intermediate with an amino-PEG-biotin linker in a suitable solvent like dimethylformamide (DMF). The nucleophilic amine of the linker will displace the leaving group to form a stable ether or amine linkage.

  • Purification: Purify the final biotinylated probe using high-performance liquid chromatography (HPLC) and confirm its identity and purity by mass spectrometry (MS) and NMR.

Protocol 2.2: Synthesis of a Fluorescent Probe

Objective: To create a probe for visualizing target localization and engagement in cells.

Rationale: Attaching a fluorophore enables direct visualization of the probe's subcellular distribution via fluorescence microscopy.[7][][20][21] The choice of fluorophore will depend on the desired spectral properties and experimental setup.

Synthetic Scheme (Generalized using Click Chemistry):

  • Modification of the Scaffold: Convert the primary alcohol to an azide or alkyne. For example, react the tosylated intermediate from Protocol 2.1 with sodium azide to introduce the azide moiety.

  • Fluorophore Preparation: Use a commercially available fluorophore that contains the complementary reactive group (e.g., an alkyne-containing fluorophore if the scaffold has an azide).

  • Click Reaction: Perform a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction by mixing the modified scaffold and the fluorophore in the presence of a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate).[7]

  • Purification: Purify the final fluorescent probe by HPLC and characterize by MS and fluorescence spectroscopy.

PART 3: Application of Derived Chemical Probes

With validated affinity and fluorescent probes in hand, researchers can perform in-depth studies to identify targets and elucidate the mechanism of action.

Chemical Proteomics Workflow for Target ID

G cluster_1 Phase 3: Chemical Proteomics P1 Treat Cell Lysate with Biotinylated Probe (Competition with parent compound as control) P2 Affinity Purification (Streptavidin Beads) P1->P2 P3 On-Bead Tryptic Digestion P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Data Analysis: Identify Enriched Proteins P4->P5

Caption: A standard workflow for target identification using an affinity probe.[22][23]

Protocol 3.1: Target Identification via Affinity Pulldown & Mass Spectrometry

Objective: To identify the cellular binding partners of the compound.

Rationale: This chemical proteomics approach uses the biotinylated probe to isolate target proteins from a complex cellular lysate for identification by mass spectrometry.[22][23][24] A competition experiment with the parent (un-tagged) compound is crucial for distinguishing specific targets from non-specific binders.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line using a mild lysis buffer (e.g., NP-40 or CHAPS-based) containing protease and phosphatase inhibitors.

  • Incubation:

    • Test Sample: Incubate the lysate with the biotinylated probe (e.g., 1-5 µM).

    • Control Sample: Pre-incubate the lysate with a 100-fold excess of the parent, non-biotinylated compound for 1 hour before adding the biotinylated probe.

  • Affinity Capture: Add streptavidin-agarose or magnetic beads to both samples and incubate for 1-2 hours at 4°C to capture the probe-protein complexes.[8]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][25]

  • Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify proteins. True targets will be highly abundant in the test sample but significantly reduced or absent in the competition control sample.

Protocol 3.2: Cellular Imaging with a Fluorescent Probe

Objective: To visualize the subcellular localization of the target.

Rationale: Fluorescence microscopy allows for the direct observation of where the probe accumulates in the cell, providing clues about the localization and function of its target.[][21][26]

Methodology:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Probe Incubation: Treat live cells with the fluorescent probe at an optimized concentration (typically 1-10 µM) for a defined period (e.g., 30-60 minutes).

  • Co-staining (Optional): To determine specific organelle localization, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, Hoechst for the nucleus).

  • Washing & Fixation: Wash the cells with fresh media or PBS to remove unbound probe. Cells can be imaged live or fixed with paraformaldehyde.

  • Imaging: Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophore.

  • Competition Control: To demonstrate specificity, pre-incubate cells with an excess of the parent compound before adding the fluorescent probe. A specific signal should be diminished or eliminated in the competition sample.[7]

References

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ACS Publications. Available from: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available from: [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available from: [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]

  • Synthesis of Small‐Molecule Fluorescent Probes for the In Vitro Imaging of Calcium‐Activated Potassium Channel KCa3.1. PMC. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available from: [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. PubMed. Available from: [Link]

  • Target identification of natural medicine with chemical proteomics approach. PMC. Available from: [Link]

  • Advances in reversible covalent kinase inhibitors. PMC. Available from: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available from: [Link]

  • Determining cysteines available for covalent inhibition across the human kinome. PMC. Available from: [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available from: [Link]

  • Synthesis and evaluation of cell-permeable biotinylated PU-H71 derivatives as tumor Hsp90 probes. Beilstein Journals. Available from: [Link]

  • Synthesis of biotin and desthiobiotin probes by click chemistry with... ResearchGate. Available from: [Link]

  • An in situ combinatorial methodology to synthesize and screen chemical probes. Royal Society of Chemistry. Available from: [Link]

  • Design and synthesis of a biotinylated chemical probe for detecting the molecular targets of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin. PubMed. Available from: [Link]

  • Design and Synthesis of Fluorescent Probes for Selective Detection of Highly Reactive Oxygen Species in Mitochondria of Living Cells. Journal of the American Chemical Society. Available from: [Link]

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Publishing. Available from: [Link]

  • Design, Synthesis, Application and Research Progress of Fluorescent Probes. Springer. Available from: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available from: [Link]

  • Synthesis and characterization of site-specific biotinylated probes for the motilin receptor. PubMed. Available from: [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. Available from: [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. Available from: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available from: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available from: [Link]

  • (2-Chloroquinolin-3-yl)methanol. PubChem. Available from: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays for (2-Chloro-8-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with compounds from this class exhibiting a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The specific compound, (2-Chloro-8-fluoroquinolin-3-yl)methanol, is a synthetic organic molecule with potential biological activity.[2] However, its precise molecular targets and mechanism of action are currently uncharacterized. In such cases, where the target is unknown, phenotypic screening serves as a powerful, unbiased approach to identify compounds that elicit a desired cellular response.[3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) cascade to elucidate the biological activity of (2-Chloro-8-fluoroquinolin-3-yl)methanol. The proposed workflow begins with a robust primary screen to assess the compound's effect on cancer cell proliferation, followed by hit confirmation and secondary assays to validate and further characterize its activity. This approach is designed to be adaptable and can be implemented in a standard HTS laboratory.[7][8]

Part 1: Primary High-Throughput Screen - Cell Proliferation Assay

The initial step in our screening cascade is a primary high-throughput screen to identify the effect of (2-Chloro-8-fluoroquinolin-3-yl)methanol on cell proliferation. An ATP-based luminescence assay is recommended for this purpose due to its high sensitivity, robustness, and compatibility with HTS automation.[9][10] These assays measure the level of ATP in a well, which is directly proportional to the number of metabolically active, viable cells.[9][10]

Principle of the ATP-Based Luminescence Assay

This assay utilizes a recombinant luciferase enzyme that, in the presence of ATP and luciferin, produces light. The amount of light generated is directly proportional to the amount of ATP present, which in turn correlates with the number of viable cells in culture. A decrease in luminescence following treatment with a test compound suggests a cytotoxic or anti-proliferative effect.

Experimental Protocol: ATP-Based Cell Proliferation Assay

Materials:

  • Human cervical cancer cell line (HeLa) or human breast cancer cell line (MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • (2-Chloro-8-fluoroquinolin-3-yl)methanol (stock solution in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO vehicle)

  • 384-well white, solid-bottom assay plates

  • ATP-based luminescence assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa or MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium to a final concentration of 2.5 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • Compound Addition:

    • Prepare a serial dilution of (2-Chloro-8-fluoroquinolin-3-yl)methanol in complete medium from the DMSO stock. The final DMSO concentration in the assay should be ≤ 0.5%.

    • Add 20 µL of the diluted compound, positive control, or negative control (DMSO vehicle) to the appropriate wells.

    • Incubate the plate at 37°C, 5% CO2 for 72 hours.

  • Luminescence Reading:

    • Equilibrate the assay plate and the ATP-based luminescence reagent to room temperature.

    • Add 40 µL of the luminescence reagent to each well.

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Criteria

The percentage of cell viability can be calculated using the following formula:

A compound is typically considered a "hit" if it reduces cell viability by a certain threshold (e.g., >50%) at a single screening concentration (e.g., 10 µM).

Part 2: Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screen should be subjected to further testing to confirm their activity and rule out false positives.

Dose-Response Analysis

To confirm the anti-proliferative activity and determine the potency of (2-Chloro-8-fluoroquinolin-3-yl)methanol, a dose-response experiment should be performed. This involves testing a range of concentrations of the compound (e.g., 10-point, 3-fold serial dilution) using the same cell proliferation assay protocol as the primary screen. The resulting data can be used to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Secondary Assay: High-Content Imaging for Phenotypic Changes

High-content screening (HCS) can provide more detailed information about the phenotypic effects of the compound on the cells.[4] This technique uses automated microscopy and image analysis to quantify various cellular parameters.

Experimental Protocol: High-Content Imaging

Materials:

  • HeLa or MCF-7 cells

  • 384-well, black, clear-bottom imaging plates

  • (2-Chloro-8-fluoroquinolin-3-yl)methanol

  • Hoechst 33342 (for nuclear staining)

  • Phalloidin-Alexa Fluor 488 (for actin cytoskeleton staining)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • High-content imaging system

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedure as the primary cell proliferation assay, using imaging plates.

  • Cell Staining:

    • After the 72-hour incubation, carefully remove the medium.

    • Add a solution containing Hoechst 33342, Phalloidin-Alexa Fluor 488, and MitoTracker Red CMXRos in PBS to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Add fresh PBS or a suitable imaging buffer to the wells.

  • Image Acquisition and Analysis:

    • Acquire images of the stained cells using a high-content imaging system.

    • Analyze the images to quantify various cellular features, such as cell number, nuclear size and morphology, cytoskeletal organization, and mitochondrial integrity.

Data Interpretation: Changes in these parameters can provide insights into the potential mechanism of action of the compound. For example, an increase in nuclear size could indicate cell cycle arrest, while changes in mitochondrial morphology might suggest an effect on cellular metabolism or apoptosis.

Data Presentation

Table 1: Representative Data from Primary HTS of (2-Chloro-8-fluoroquinolin-3-yl)methanol

CompoundConcentration (µM)% Cell ViabilityHit (Yes/No)
(2-Chloro-8-fluoroquinolin-3-yl)methanol1035.2Yes
Staurosporine (Positive Control)15.8Yes
DMSO (Negative Control)0.5%100No

Table 2: Dose-Response Data for (2-Chloro-8-fluoroquinolin-3-yl)methanol

Concentration (µM)% Cell Viability
1002.5
33.38.1
11.125.4
3.748.9
1.275.6
0.492.3
0.198.7
0.04101.2
0.0199.5
0.004100.8
IC50 (µM) 4.1

Visualizations

HTS_Workflow cluster_primary Primary HTS cluster_hit_conf Hit Confirmation cluster_secondary Secondary Assays Primary_Screen Primary Screen: (2-Chloro-8-fluoroquinolin-3-yl)methanol at 10 µM in 384-well plates Cell_Prolif_Assay Cell Proliferation Assay (ATP-based luminescence) Primary_Screen->Cell_Prolif_Assay Dose_Response Dose-Response Analysis (IC50 determination) Cell_Prolif_Assay->Dose_Response Hits (>50% inhibition) HCS High-Content Imaging (Phenotypic profiling) Dose_Response->HCS Confirmed Hits

Caption: High-throughput screening cascade for (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Putative_Pathway Compound (2-Chloro-8-fluoroquinolin-3-yl)methanol Unknown_Target Unknown Target Compound->Unknown_Target Signaling_Cascade Signaling Cascade Unknown_Target->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Reduced_Proliferation Reduced Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Caption: Putative signaling pathway affected by (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Conclusion

This application note provides a detailed framework for conducting a high-throughput screening campaign to characterize the biological activity of (2-Chloro-8-fluoroquinolin-3-yl)methanol. By employing a phenotypic screening approach, researchers can identify potential therapeutic effects of this compound without prior knowledge of its molecular target. The outlined protocols for primary screening, hit confirmation, and secondary assays offer a robust and efficient workflow for academic and industrial drug discovery settings. The insights gained from this screening cascade will be instrumental in guiding future lead optimization and mechanism-of-action studies.

References

  • Booij, T. H. (n.d.). Phenotypic screening with 3D cell-based assays. Universiteit Leiden. Retrieved March 13, 2026, from [Link]

  • Cell-Based and Phenotypic Assays. (n.d.). Selvita. Retrieved March 13, 2026, from [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2025, July 20). Bio-protocol. Retrieved March 13, 2026, from [Link]

  • Phenotypic Screening Assays. (n.d.). Charnwood Discovery. Retrieved March 13, 2026, from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019, March 15). PubMed. Retrieved March 13, 2026, from [Link]

  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). In Vitro ADMET Laboratories. Retrieved March 13, 2026, from [Link]

  • Cell Proliferation Assays | Multispan, Inc. (n.d.). Multispan, Inc. Retrieved March 13, 2026, from [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved March 13, 2026, from [Link]

  • Zang, R., Li, D., Tang, I., et al. (2012). Cell-based assays in highthroughput screening for drug discovery. Int. J. Biotechnol. Wellness Ind., 1, 31-51.
  • Cell Proliferation Assays | Methods, Analysis & Applications. (n.d.). baseclick. Retrieved March 13, 2026, from [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026, January 27). BellBrook Labs. Retrieved March 13, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved March 13, 2026, from [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014, February 27). PMC. Retrieved March 13, 2026, from [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Phenotypic screening. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023, April 21). ACS Omega. Retrieved March 13, 2026, from [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023, April 21). PMC. Retrieved March 13, 2026, from [Link]

  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (2025, December 7). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Fluorescence Polarization in Life Sciences- Semrock White Paper. (n.d.). idex-hs.com. Retrieved March 13, 2026, from [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022, November 23). MDPI. Retrieved March 13, 2026, from [Link]

  • Natural Occurrence and Biological Activities of Quinoline Derivatives. (2025, December 28). Routledge. Retrieved March 13, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PMC. Retrieved March 13, 2026, from [Link]

  • Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. (2025, August 9). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9). Precision Chemistry - ACS Publications. Retrieved March 13, 2026, from [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29). Mini-Reviews in Medicinal Chemistry. Retrieved March 13, 2026, from [Link]

  • High-throughput method used to identify cancer drug candidates. (2019, September 25). Drug Target Review. Retrieved March 13, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 15). Molecules. Retrieved March 13, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • (2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022, July 5). MDPI. Retrieved March 13, 2026, from [Link]

  • High-Throughput Screening & Discovery. (n.d.). Southern Research. Retrieved March 13, 2026, from [Link]

  • High-Throughput Screening. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol, a key intermediate in contemporary drug discovery. Quinoline scaffolds, particularly those functionalized with halogens, are prevalent in a multitude of pharmacologically active agents, demonstrating activities ranging from anticancer to antimicrobial.[1][2][3] This document outlines a robust and reproducible synthetic pathway, beginning from commercially available precursors and culminating in the target alcohol. We will delve into the mechanistic underpinnings of the key transformations, provide step-by-step experimental protocols, and offer insights into process optimization and characterization. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of Functionalized Quinolines

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for designing molecules that interact with biological targets. The introduction of specific functional groups, such as halogens and hydroxylamines, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

For instance, the chlorine atom at the 2-position serves as a versatile synthetic handle for further derivatization via nucleophilic substitution or cross-coupling reactions, such as the Sonogashira coupling.[4][5][6][7] The fluorine atom at the 8-position can enhance metabolic stability and binding affinity by altering the electronic properties of the ring system.[8][9] The methanol group at the 3-position provides a site for potential esterification or etherification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The target molecule, (2-Chloro-8-fluoroquinolin-3-yl)methanol, is therefore a highly valuable building block for the development of novel therapeutics.[10]

Retrosynthetic Strategy and Workflow

A logical retrosynthetic analysis of the target molecule dictates a multi-step approach starting from simple, readily available materials. The primary disconnection is at the alcohol functionality, which can be readily formed by the reduction of a corresponding aldehyde. This aldehyde, 2-Chloro-8-fluoroquinoline-3-carbaldehyde, is a key intermediate that can be synthesized via a Vilsmeier-Haack reaction on an appropriate N-arylacetamide.

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Quinoline Core Formation cluster_2 Stage 3: Final Reduction 2-Fluoroaniline 2-Fluoroaniline Acetanilide N-(2-fluorophenyl)acetamide 2-Fluoroaniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide Carbaldehyde 2-Chloro-8-fluoroquinoline-3-carbaldehyde Acetanilide->Carbaldehyde Vilsmeier-Haack Reaction VilsmeierReagent Vilsmeier Reagent (POCl₃/DMF) VilsmeierReagent->Carbaldehyde TargetMethanol (2-Chloro-8-fluoroquinolin-3-yl)methanol Carbaldehyde->TargetMethanol Reduction ReducingAgent Sodium Borohydride (NaBH₄) ReducingAgent->TargetMethanol

Caption: Synthetic workflow for (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Synthesis of Key Precursors

The success of the overall synthesis hinges on the efficient preparation of two key intermediates: N-(2-fluorophenyl)acetamide and 2-Chloro-8-fluoroquinoline-3-carbaldehyde.

Protocol 1: Synthesis of N-(2-fluorophenyl)acetamide

Rationale: The initial step involves the protection of the aniline nitrogen via acetylation. This transformation is crucial as the resulting acetamide directs the subsequent cyclization and prevents unwanted side reactions. Acetic anhydride is a cost-effective and highly efficient acetylating agent for this purpose.

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-fluoroaniline (10.0 g, 89.9 mmol) and glacial acetic acid (50 mL).

  • Reagent Addition: While stirring, carefully add acetic anhydride (10.1 mL, 107.9 mmol, 1.2 equiv) dropwise to the solution. An exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile Phase: 30% Ethyl Acetate in Hexane].

  • Work-up: After completion, allow the mixture to cool to room temperature and then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: The white precipitate of N-(2-fluorophenyl)acetamide is collected by vacuum filtration.

  • Purification: Wash the solid with cold water (3 x 50 mL) and dry under vacuum to afford the desired product. Further purification is typically not necessary for the next step.

Expected Yield: 90-95%

Protocol 2: Synthesis of 2-Chloro-8-fluoroquinoline-3-carbaldehyde

Rationale: This core transformation utilizes the Vilsmeier-Haack reaction, a powerful method for the one-pot formylation and cyclization of activated aromatic systems.[11][12] The Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11] The N-arylacetamide undergoes a double formylation followed by intramolecular cyclization to yield the 2-chloro-3-formylquinoline scaffold.[11] The presence of an electron-donating acetamido group facilitates this electrophilic substitution.

G DMF N,N-Dimethylformamide (DMF) O N(CH₃)₂ Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] Cl⁻ DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) O PCl₃ POCl3->Vilsmeier Acetanilide N-(2-fluorophenyl)acetamide Reacts with Vilsmeier Reagent Vilsmeier->Acetanilide Electrophilic Attack Intermediate Dicationic Intermediate Formed after double formylation Acetanilide->Intermediate Cyclization Intramolecular Cyclization Forms dihydropyridine ring Intermediate->Cyclization Quinoline 2-Chloro-8-fluoroquinoline-3-carbaldehyde Final Product after elimination Cyclization->Quinoline

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked, 500 mL round-bottom flask fitted with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (16.5 mL, 213 mmol, 3.5 equiv) to 0-5 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (56.7 mL, 609 mmol, 10 equiv) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reactant Addition: After the addition is complete, remove the ice bath and stir the mixture for 30 minutes at room temperature. Then, add N-(2-fluorophenyl)acetamide (9.4 g, 60.9 mmol) portion-wise over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 75-80 °C in a water bath and maintain for 5-6 hours. Monitor the reaction progress by TLC [Mobile Phase: 20% Ethyl Acetate in Hexane].

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with constant stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with copious amounts of water and then with a small amount of cold ethanol. Recrystallize the product from an ethanol/water mixture to yield pure 2-Chloro-8-fluoroquinoline-3-carbaldehyde.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialN-(2-fluorophenyl)acetamideN/A
Reagent 1POCl₃[11]
Reagent 2DMF[11]
Temperature75-80 °C
Reaction Time5-6 hours
Typical Yield 65-75%

Final Transformation: Synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol

Protocol 3: Reduction of the Aldehyde

Rationale: The final step involves the selective reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity.[4][13] It readily reduces aldehydes and ketones without affecting other potentially reducible functional groups on the quinoline ring, such as the chloro-substituent, under standard conditions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-Chloro-8-fluoroquinoline-3-carbaldehyde (5.0 g, 23.8 mmol) in methanol (100 mL) with stirring.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.35 g, 35.7 mmol, 1.5 equiv) portion-wise over 20 minutes, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC [Mobile Phase: 20% Ethyl Acetate in Hexane].

  • Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the dropwise addition of 1M HCl until the effervescence stops.

  • Extraction: Reduce the volume of methanol under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexane) to afford pure (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Expected Yield: 85-95%

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the presence of the fluorine atom.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH stretch in the final product, C=O stretch in the aldehyde).

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium borohydride (NaBH₄): Flammable solid and reacts with water and acids to produce flammable hydrogen gas. Add slowly and in portions.

  • All reactions should be performed in a fume hood. Ensure proper quenching procedures are followed before disposal of chemical waste.

References

  • Shaaban, M. R., et al. (2017). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Bioorganic & Medicinal Chemistry Letters, 27(15), 3373-3379.
  • El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 7986-8016. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. Available at: [Link]

  • Ghorab, M. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 947-955. Available at: [Link]

  • Suresh, J., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2722. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 211-276. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 274-290. Available at: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link]

  • Sunder, S. J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13057-13067. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(24), 15477-15497. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 3(1), 1-15. Available at: [Link]

  • Mongin, F., & Quéguiner, G. (2002). Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines. Tetrahedron Letters, 43(35), 6241-6244.
  • Singh, P. P., et al. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Sharma, P., & Kumar, A. (2017). Quinoline derivative and their pharmacological & medicinal potential. International Journal of Scientific Research in Science and Technology, 3(8), 1029-1037.
  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Wang, X., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5727. Available at: [Link]

  • Quora. (2021). Can you reduce a carboxylic acid to an aldehyde?. Quora. Available at: [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6549. Available at: [Link]

  • Al-dujaili, A. H., & Al-azzawi, S. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Iraqi Journal of Science, 64(3), 1361-1379.
  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]

  • Google Patents. (2003). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives. Google Patents.
  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Pure.tue.nl. Available at: [Link]

  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(6), 1278-1282.
  • International Journal of Pharmaceutical Sciences and Research. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. IJPSR.
  • ResearchGate. (2002). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?.
  • ResearchGate. (2014). Reduction of Carboxylic Acids and their Derivatives to Aldehydes.
  • ChemRxiv. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online.
  • Heterocycles. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE. Heterocycles, 35(1), 539-544.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic yield and purity. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can troubleshoot effectively and achieve reproducible, high-quality results.

Synthetic Pathway Overview

The synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol is typically achieved via a two-step process starting from a suitable N-arylacetamide. The core quinoline structure is first formed and functionalized using the Vilsmeier-Haack reaction, followed by a selective reduction of the resulting aldehyde to the desired primary alcohol.

G A N-(2-fluorophenyl)acetamide B 2-Chloro-8-fluoroquinoline-3-carbaldehyde A->B  Vilsmeier-Haack Reaction  (POCl₃, DMF) C (2-Chloro-8-fluoroquinolin-3-yl)methanol B->C  Selective Reduction  (e.g., NaBH₄) G cluster_0 Purification Troubleshooting Start Crude Product Analysis (TLC) ImpurityCheck Are starting material and product well-separated? Start->ImpurityCheck Recrystallize Attempt Recrystallization (e.g., Ethanol/Water) ImpurityCheck->Recrystallize Yes Column Perform Column Chromatography (Hexane/EtOAc) ImpurityCheck->Column No / Smearing End Pure Product Recrystallize->End Column->End

Technical Support Center: Purification of (2-Chloro-8-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily substituted, halogenated heterocycles. The molecule —(2-Chloro-8-fluoroquinolin-3-yl)methanol —presents a classic chromatographic triad of challenges:

  • Basicity : The quinoline nitrogen readily interacts with acidic silanol groups on standard stationary phases.

  • Hydrogen Bonding : The C-3 hydroxymethyl group acts as both a hydrogen bond donor and acceptor, leading to severe peak tailing.

  • Lipophilicity : The 2-chloro and 8-fluoro substituents increase the hydrophobic character of the aromatic core, creating a stark polarity contrast with the polar alcohol moiety.

Because of these competing physicochemical properties, researchers often experience co-elution, poor recovery, or apparent on-column degradation. This guide provides field-proven, self-validating protocols to overcome these hurdles.

Diagnostic Workflow

Purification_Workflow Start Crude Mixture (2-Chloro-8-fluoroquinolin-3-yl)methanol Solubility Is the crude soluble in CH2Cl2 or EtOAc? Start->Solubility NP_Flash Normal Phase Flash (Silica Gel + 1% TEA) Solubility->NP_Flash Yes (High solubility) RP_HPLC Reverse Phase HPLC (Low pH Buffer) Solubility->RP_HPLC No (Poor solubility) Tailing Peak Tailing Observed? NP_Flash->Tailing Pure Pure Compound Isolated RP_HPLC->Pure Optimize_NP Add MeOH modifier or switch to Alumina Tailing->Optimize_NP Yes Tailing->Pure No Optimize_NP->Pure

Fig 1. Diagnostic decision tree for the purification of (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Troubleshooting & FAQs

Q1: Why does my compound streak severely on standard silica gel, leading to co-elution with starting materials? A1: This is a direct consequence of the quinoline nitrogen interacting with the acidic silanol (Si-OH) groups on standard silica gel. When the basic nitrogen binds to these sites, it causes non-linear retention (streaking)[1]. The hydroxymethyl group further exacerbates this through strong hydrogen bonding. Solution: You must deactivate the silica gel. Neutralize the acidic sites by flushing the packed column with a solvent system containing 1-3% triethylamine (TEA) before loading your sample ()[1]. The TEA acts as a sacrificial base, occupying the active silanol sites so your target molecule can elute in a tight, symmetrical band. Alternatively, utilizing an amine-bonded stationary phase eliminates the need for mobile phase modifiers.

Q2: During Reverse-Phase HPLC (RP-HPLC), I observe significant peak tailing and variable retention times. How can I achieve baseline resolution? A2: At a neutral pH, the quinoline nitrogen exists in a state of partial protonation. This leads to a mixed-mode retention mechanism: the neutral species interacts hydrophobically with the C18 chains, while the protonated species undergoes ion-exchange interactions with residual, unendcapped silanols[2]. Solution: Adjust the mobile phase pH to force the molecule into a single ionization state. For basic quinoline compounds, operating at a low pH (e.g., pH 2.5–4.0 using 0.1% Formic Acid or Trifluoroacetic Acid) will fully protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted secondary interactions ()[2][3]. Ensure you are using a highly deactivated, end-capped C18 column designed for basic compounds.

Q3: My crude mixture has very poor solubility in standard loading solvents like dichloromethane (DCM) or hexanes. How should I load it onto the flash column? A3: The planar aromatic system of the quinoline, combined with the hydrogen-bonding alcohol, promotes strong intermolecular crystal packing. This drastically reduces solubility in non-polar solvents, which are typically required for wet-loading onto normal-phase columns to prevent band broadening[4]. Solution: Employ the dry loading technique. Dissolve the crude mixture in a volatile, polar solvent (such as THF or a DCM/Methanol mixture). Add a small amount of deactivated silica gel (or Celite) to the flask, and evaporate the solvent completely under reduced pressure to form a free-flowing powder. Load this powder directly onto the top of the equilibrated column. This self-validating approach ensures that the sample is evenly distributed and dissolves gradually into the mobile phase, preventing column overloading and precipitation at the column head.

Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography (Deactivated Silica)

Rationale: This method uses a competing base to mask silanol interactions, ensuring sharp elution of the primary alcohol.

  • Solvent Preparation: Prepare the mobile phase: Hexanes/Ethyl Acetate (gradient from 80:20 to 50:50) containing exactly 1% (v/v) Triethylamine (TEA).

  • Column Equilibration: Pack the column with standard silica gel (40-63 µm). Flush the column with 3 column volumes (CV) of Hexanes containing 3% TEA to fully deactivate the silica. Follow with 2 CV of the starting mobile phase (80:20 Hexanes/EtOAc + 1% TEA) to remove excess TEA.

  • Sample Loading: Dry-load the crude (2-Chloro-8-fluoroquinolin-3-yl)methanol onto Celite 545 (1:3 sample-to-Celite mass ratio) and apply evenly to the column head.

  • Elution: Run the gradient. The target compound typically elutes around 60:40 Hexanes/EtOAc. Monitor via UV at 254 nm.

  • Post-Processing: Co-evaporate the collected fractions with toluene (2 x 10 mL) to remove residual TEA before final drying.

Protocol B: Reverse-Phase Preparative HPLC for High-Purity Isolation

Rationale: Low pH forces the quinoline into a fully protonated state, eliminating peak tailing caused by mixed-mode retention.

  • Mobile Phase Setup:

    • Buffer A: Water + 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

    • Buffer B: Acetonitrile + 0.1% TFA.

  • Column Selection: Use an end-capped, base-deactivated C18 preparative column (e.g., 5 µm, 21.2 x 250 mm).

  • Gradient Design: Start at 10% B, hold for 2 minutes, then ramp to 70% B over 20 minutes. Flow rate: 20 mL/min.

  • Injection: Dissolve the sample in DMSO or a mixture of Buffer A/B (1:1). Filter through a 0.45 µm PTFE syringe filter to prevent frit blockage.

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation of the primary alcohol during concentration.

Quantitative Data Summary

ParameterNormal Phase (Silica + 1% TEA)Reverse Phase (C18 + 0.1% TFA)
Optimal Solvent System Hexanes / EtOAc (60:40)Water / Acetonitrile (Gradient)
Analyte State Neutral (Free base)Protonated (Cationic)
Retention Metric Rf ≈ 0.35Rt ≈ 12.5 min (on 20 min gradient)
Typical Recovery 85 - 90%> 95%
Primary Challenge Silanol-induced streakingPoor aqueous solubility at loading
Resolution Strategy TEA deactivation / Dry loadingLow pH buffer / DMSO injection

References

  • Phenomenex. "Troubleshooting 6 Common Problems in Liquid Chromatography Separations & Peak Tailing." Phenomenex. URL: [Link]

  • ACS Publications. "Discovery and in Vivo Evaluation of PI3Kδ Inhibitors for Inflammation and Autoimmune Disease." Journal of Medicinal Chemistry. URL:[Link]

Sources

Optimization of reaction conditions for preparing (2-Chloro-8-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol

Welcome to the technical support center for the synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthetic step. We will move beyond simple procedural lists to explain the chemical reasoning behind our recommendations, ensuring you can troubleshoot effectively and achieve high-purity, high-yield results.

The primary transformation discussed is the selective reduction of the aldehyde group in 2-Chloro-8-fluoroquinoline-3-carbaldehyde to a primary alcohol. This is a foundational reaction in medicinal chemistry, and mastering its nuances is key to the successful synthesis of downstream targets.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and selective method for reducing 2-Chloro-8-fluoroquinoline-3-carbaldehyde to (2-Chloro-8-fluoroquinolin-3-yl)methanol?

A1: The method of choice is a chemoselective reduction using sodium borohydride (NaBH₄).[1][2] This reagent is highly effective for reducing aldehydes and ketones to their corresponding alcohols.[3] Its key advantage lies in its mild nature and high selectivity; it will not reduce other potentially sensitive functional groups on the quinoline core, such as the chloro-substituent, nor will it typically affect esters or amides under standard conditions.[1][2][4] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are not recommended as they are less selective and could lead to unwanted side reactions.[5]

Q2: Which solvent system is optimal for the NaBH₄ reduction of this substrate?

A2: Protic hydroxylic solvents are ideal for this reaction. Methanol (MeOH) or ethanol (EtOH) are the most common and effective choices.[2][6] These solvents readily dissolve both the quinoline substrate and the NaBH₄ reagent. Furthermore, they act as a proton source during the workup phase to neutralize the intermediate alkoxide.[3] While NaBH₄ does react slowly with alcoholic solvents, this is generally manageable by using a slight excess of the reagent.[2] Tetrahydrofuran (THF) can also be used, often as a co-solvent with methanol, which can sometimes improve solubility for more complex substrates.[2]

Q3: How should I monitor the reaction to determine its completion point?

A3: The most effective method for monitoring the reaction is Thin-Layer Chromatography (TLC).[7][8] You should spot three lanes on your TLC plate: the starting aldehyde (SM), a co-spot of the starting material and the reaction mixture (Co), and the reaction mixture itself (RM). The product, (2-Chloro-8-fluoroquinolin-3-yl)methanol, is more polar than the starting aldehyde due to the hydroxyl group. Therefore, it will have a lower Retention Factor (Rf) value. The reaction is complete when the starting material spot is no longer visible in the RM lane. A typical eluent system for this analysis would be a mixture of ethyl acetate and petroleum ether or hexanes.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: The reaction is incomplete or proceeds very slowly, even after several hours.

  • Potential Cause 1: Reagent Quality. Sodium borohydride is sensitive to moisture and can degrade over time, losing its reducing power.

    • Solution: Always use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator. It is good practice to purchase smaller quantities to ensure the reagent is always fresh.

  • Potential Cause 2: Insufficient Stoichiometry. While the stoichiometry is 4:1 (hydride to aldehyde), in practice, more is needed. One mole of NaBH₄ can theoretically reduce four moles of an aldehyde. However, due to potential degradation and reaction with the solvent, a molar excess is recommended.

    • Solution: Use 1.2 to 1.5 molar equivalents of NaBH₄ relative to the starting aldehyde. This ensures a sufficient excess of hydride is present to drive the reaction to completion.[2][4]

  • Potential Cause 3: Low Temperature. While starting the reaction at 0 °C is recommended to control the initial exotherm, running the entire reaction at this temperature may slow it down unnecessarily.

    • Solution: After the addition of NaBH₄ at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC.[2]

Issue 2: The final product is contaminated with impurities after workup.

  • Potential Cause 1: Impure Starting Material. The purity of the final product is directly dependent on the purity of the starting 2-Chloro-8-fluoroquinoline-3-carbaldehyde. Impurities from the preceding Vilsmeier-Haack reaction can carry through.[9]

    • Solution: Ensure the starting aldehyde is fully purified, typically by recrystallization from a suitable solvent like an ethyl acetate/petroleum ether mixture, before proceeding with the reduction.[10]

  • Potential Cause 2: Ineffective Workup. Boron salts formed during the reaction can sometimes co-precipitate with the product or form emulsions during extraction, making purification difficult.

    • Solution: A robust aqueous workup is critical. After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of 1M hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl) until gas evolution ceases.[4] This protonates the alkoxide and neutralizes any remaining NaBH₄. Subsequent extraction with a solvent like ethyl acetate, followed by washing the organic layer with water and brine, will effectively remove inorganic byproducts.[11]

Issue 3: The isolated yield is significantly lower than expected.

  • Potential Cause 1: Product Loss During Extraction. The product alcohol has moderate polarity and may have some solubility in the aqueous layer, especially if large volumes of water are used during the workup.

    • Solution: After the initial extraction, re-extract the aqueous layer 2-3 times with fresh portions of the organic solvent (e.g., ethyl acetate). Combine all organic extracts to maximize product recovery.

  • Potential Cause 2: Degradation During Purification. While generally stable, prolonged exposure to highly acidic or basic conditions on a silica gel column could potentially lead to degradation.

    • Solution: Purify the crude product using flash column chromatography with a neutral solvent system (e.g., a gradient of ethyl acetate in petroleum ether).[12][13] Avoid letting the product sit on the column for an extended period. Combining the pure fractions and removing the solvent under reduced pressure should yield the clean product.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the impact of key variables on the reaction outcome, based on established principles of carbonyl reduction.

ParameterCondition A (Sub-optimal)Condition B (Recommended)Condition C (Excessive)Expected Outcome
NaBH₄ (Equivalents) 1.0 eq1.2 - 1.5 eq> 3.0 eqCondition B provides the best balance of reaction completion and reagent efficiency. Condition A may lead to an incomplete reaction, while C is wasteful and complicates the workup.
Solvent THF onlyMethanol or EthanolWaterMethanol/Ethanol are ideal for solubility and as a proton source.[2] THF alone may result in slower reaction rates. Water can be used but NaBH₄ decomposes rapidly.[2]
Temperature Room Temperature (initial)0 °C to Room Temperature> 40 °C (Reflux)Starting at 0 °C safely controls the initial exotherm.[2] Starting at room temperature can be too vigorous. Refluxing is unnecessary and can promote side reactions.
Reaction Time < 30 minutes1 - 3 hours (TLC Monitored)> 12 hoursTLC monitoring is crucial.[8] Insufficient time leads to incomplete conversion. Excessive time offers no benefit and increases the chance of reagent decomposition.

Visualizations: Workflow and Troubleshooting

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Aldehyde in Methanol B Cool to 0 °C in Ice Bath A->B C Add NaBH₄ (1.2-1.5 eq) Portion-wise B->C D Warm to Room Temp & Stir (1-3 h) C->D E Monitor by TLC D->E F Quench with 1M HCl at 0 °C E->F Reaction Complete G Extract with Ethyl Acetate (3x) F->G H Wash with Brine, Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography (Pet. Ether / EtOAc) I->J K (2-Chloro-8-fluoroquinolin-3-yl)methanol (Pure Product) J->K

Caption: Optimized experimental workflow for the synthesis.

G cluster_yield Low Yield / Incomplete Reaction cluster_purity Low Purity / Side Products start Problem Observed cause1 Inactive NaBH₄ Solution: Use fresh reagent start->cause1 Yield Issue cause2 Insufficient NaBH₄ Solution: Use 1.2-1.5 eq start->cause2 Yield Issue cause3 Reaction time too short Solution: Monitor to completion by TLC start->cause3 Yield Issue cause4 Impure Starting Aldehyde Solution: Recrystallize starting material start->cause4 Purity Issue cause5 Ineffective Workup Solution: Acidic quench & thorough extraction start->cause5 Purity Issue

Caption: Troubleshooting guide for common synthesis issues.

Experimental Protocols

Optimized Protocol for the Preparation of (2-Chloro-8-fluoroquinolin-3-yl)methanol

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-8-fluoroquinoline-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per mmol of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cold, stirring solution, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 5-10 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄. Continue adding until the effervescence stops.

  • Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1x) and saturated aqueous sodium chloride (brine) (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure (2-Chloro-8-fluoroquinolin-3-yl)methanol.

References

  • ResearchGate. Optimization of reaction conditions for preparation of 3a. Available at: [Link]

  • Chemical Science (RSC Publishing). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Available at: [Link]

  • PMC. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • MDPI. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Canadian Journal of Chemistry. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]

  • PMC. (2-Chloro-8-methylquinolin-3-yl)methanol. Available at: [Link]

  • ResearchGate. Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Available at: [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Available at: [Link]

  • PRISM BioLab. Reaction Conditions Optimization: The Current State. Available at: [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • Organic-Chemistry.org. Sodium Borohydride - Common Organic Chemistry. Available at: [Link]

  • PMC. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Available at: [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]

  • PMC. 2-Chloro-8-methylquinoline-3-carbaldehyde. Available at: [Link]

  • Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Available at: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • Patsnap. A kind of preparation method of 2-chloro-3-formyl quinoline derivatives. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of (2-Chloro-8-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulations Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals investigating the stability, stress testing, and forced degradation of (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Section 1: Frequently Asked Questions (FAQs) on Degradation Mechanisms

Q1: What are the primary degradation pathways for (2-Chloro-8-fluoroquinolin-3-yl)methanol under forced stress conditions? A: The molecule possesses three highly reactive sites that dictate its degradation profile:

  • The C2-Chloro Group (Hydrolysis): The quinoline nitrogen strongly withdraws electron density from the C2 position, rendering the C-Cl bond highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Under alkaline or aqueous thermal stress, the chlorine is displaced by a hydroxyl ion, rapidly tautomerizing to form the stable lactam, 8-fluoro-2-oxo-1,2-dihydroquinoline-3-methanol[1].

  • The C3-Hydroxymethyl Group (Oxidation): Under oxidative stress (e.g., peroxides, transition metal impurities), the primary alcohol is readily oxidized to the corresponding aldehyde (2-chloro-8-fluoroquinoline-3-carbaldehyde) and subsequently to the carboxylic acid[2].

  • The Quinoline Core (Radical/Photolytic Cleavage): Exposure to UV light or hydroxyl radicals ( ∙OH ) leads to ring opening or polyhydroxylation of the aromatic system, often yielding anthranilic acid derivatives and small organic acids[3][4].

Q2: Why do I observe rapid dechlorination at C2 but the C8-Fluoro group remains intact during base hydrolysis? A: This is a classic example of regioselective activation. The C2 position is directly adjacent to the electron-withdrawing imine-like nitrogen of the pyridine ring, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack. The C8-fluoro group, located on the carbocyclic benzenoid ring, lacks this direct resonance stabilization from the heteroatom, making it significantly more resistant to hydrolysis under standard pharmaceutical stress conditions.

Section 2: Degradation Pathway Visualization

Pathway Parent (2-Chloro-8-fluoroquinolin-3-yl)methanol Hydrolysis Alkaline Hydrolysis (Nucleophilic Attack at C2) Parent->Hydrolysis Oxidation Oxidative Stress (ROS / H2O2 / Fenton) Parent->Oxidation Photolysis Photodegradation (UV / Vis / Radicals) Parent->Photolysis Deg1 8-Fluoro-2-oxo-1,2-dihydroquinoline-3-methanol (Dechlorination) Hydrolysis->Deg1 Deg2 2-Chloro-8-fluoroquinoline-3-carboxylic acid (Alcohol Oxidation) Oxidation->Deg2 Deg3 Ring Cleavage Products (Anthranilic Acid Derivatives) Photolysis->Deg3

Primary degradation pathways of (2-Chloro-8-fluoroquinolin-3-yl)methanol under stress.

Section 3: Troubleshooting Guide & Experimental Workflows

Issue 1: Poor Mass Balance During Oxidative Forced Degradation

Symptom: When treating the API with 3% H2​O2​ , the parent peak disappears, but the total area of the degradant peaks accounts for less than 50% of the initial mass. Root Cause: Over-oxidation leading to volatile ring-cleavage products or highly polar degradants that elute in the void volume of a standard reversed-phase LC method. Quinoline rings attacked by hydroxyl radicals can mineralize into small carboxylic acids (e.g., oxalic acid, oxamic acid) that escape standard UV detection at 254 nm[4].

Self-Validating Protocol: Controlled Electro-Fenton Oxidation Workflow To establish a predictable oxidative degradation profile, replace uncalibrated H2​O2​ spiking with a controlled Electro-Fenton generation of hydroxyl radicals[2].

  • Preparation: Dissolve 1.0 mg/mL of (2-Chloro-8-fluoroquinolin-3-yl)methanol in a 50 mM sodium sulfate ( Na2​SO4​ ) electrolyte solution adjusted to pH 3.0 using H2​SO4​ .

  • Catalyst Addition: Add catalytic iron(II) sulfate ( FeSO4​ ) to a final concentration of 0.1 mM.

  • Electrolysis: Use a Boron-Doped Diamond (BDD) anode and a carbon felt cathode. Apply a constant current density of 10 mA/cm2 while continuously sparging with O2​ at 50 mL/min.

  • Quenching (Critical Step): Aliquot 1.0 mL samples at 5, 10, and 20 minutes. Immediately quench the reaction by adding 100 μL of methanol (a radical scavenger) to halt degradation.

  • Validation: Inject the quenched sample alongside an unreacted control. Calculate the mass balance by comparing the molar response of the intermediate 2-chloro-8-fluoroquinoline-3-carboxylic acid against the depleted parent.

Issue 2: Co-elution of the Parent Compound and the Hydrolytic Degradant

Symptom: The 2-oxo degradant and the parent compound co-elute on a C18 column under standard acidic conditions (0.1% Formic Acid in Water/Acetonitrile). Root Cause: The conversion of the C2-chloro group to a C2-oxo/hydroxy group shifts the polarity, but the tautomerization to the lactam (2-oxo-1,2-dihydroquinoline) form creates a neutral, highly retained species that mimics the hydrophobicity of the parent compound. Resolution: Adjust the mobile phase pH to exploit the pKa​ differences.

Troubleshooting Start Symptom: Co-elution of Parent and 2-Oxo Degradant CheckpH Evaluate Mobile Phase pH Start->CheckpH Acidic pH 2.5 - 3.0 (0.1% FA/TFA) CheckpH->Acidic Standard Method Basic pH 9.0 - 10.0 (10mM NH4HCO3) CheckpH->Basic Optimized Method Result1 Poor Resolution (Both species neutral/hydrophobic) Acidic->Result1 Result2 Excellent Resolution (Parent neutral, Degradant ionized) Basic->Result2

LC-MS mobile phase optimization logic for resolving hydrolytic degradants.

Section 4: Quantitative Summary of Degradation Kinetics

The following table summarizes the expected degradation kinetics and primary degradants for (2-Chloro-8-fluoroquinolin-3-yl)methanol under ICH-compliant stress conditions.

Stress ConditionReagents / EnvironmentPrimary Degradant IdentifiedTypical Degradation (%)Reaction Kinetics
Acid Hydrolysis 1.0 N HCl, 60°C, 48hMinimal degradation< 5%Highly stable
Base Hydrolysis 1.0 N NaOH, 60°C, 24h8-Fluoro-2-oxo-1,2-dihydroquinoline-3-methanol45 - 60%Pseudo-first order
Oxidation 3% H2​O2​ , RT, 24h2-Chloro-8-fluoroquinoline-3-carboxylic acid30 - 40%Second order
Photolysis ICH Q1B (UV/Vis, 1.2M lux hr)Ring cleavage products (Anthranilic acids)15 - 25%Radical-mediated
Thermal Stress Solid state, 105°C, 7 daysNo significant degradants< 2%Stable

Section 5: References

  • Wang, Z., et al. "Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process." MDPI Water, 2021.[Link]

  • Saini, B., et al. "Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution." PMC, 2013.[Link]

  • Schwartz, E., et al. "Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline." ResearchGate, 1989.[Link]

  • Coelho, A., et al. "Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism." ResearchGate, 2020.[Link]

Sources

Exploring alternative synthetic routes for (2-Chloro-8-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol

Welcome to the technical support center for the synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative synthetic strategies. Our focus is on explaining the chemical principles behind each step to empower you to overcome common experimental challenges.

Primary Synthetic Pathway: An Overview

The most direct and widely adopted method for synthesizing (2-Chloro-8-fluoroquinolin-3-yl)methanol involves a two-step sequence. The first step establishes the core heterocyclic structure through a Vilsmeier-Haack reaction, followed by a selective reduction of the resulting aldehyde.

  • Vilsmeier-Haack Cyclization: This reaction constructs the 2-chloro-3-formylquinoline skeleton from an appropriately substituted acetanilide. For the target molecule, N-(2-fluorophenyl)acetamide is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step is powerful but sensitive to reaction conditions.

  • Selective Aldehyde Reduction: The intermediate, 2-Chloro-8-fluoroquinoline-3-carbaldehyde, is then reduced to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high chemoselectivity for the aldehyde group, leaving the chloro-substituent and the aromatic system intact.[1][2]

G cluster_0 Primary Synthetic Route A N-(2-fluorophenyl)acetamide C 2-Chloro-8-fluoroquinoline-3-carbaldehyde A->C Vilsmeier-Haack Cyclization B Vilsmeier Reagent (DMF/POCl₃) E (2-Chloro-8-fluoroquinolin-3-yl)methanol C->E Selective Reduction D Sodium Borohydride (NaBH₄) G cluster_1 Troubleshooting: Vilsmeier-Haack Reaction start Low Yield? check_ratio Increase POCl₃ ratio (up to 12 eq.) start->check_ratio Yes check_tar Tar Formation? start->check_tar No success Improved Yield check_ratio->success check_temp Verify Temp. Control (Heat to 80-90°C) control_heat Ensure gradual heating check_tar->control_heat Yes check_hydrolysis 2-Quinolone byproduct? check_tar->check_hydrolysis No control_heat->success workup Use cold workup, avoid prolonged heating check_hydrolysis->workup Yes check_hydrolysis->success No workup->success

Sources

Technical Support Center: HPLC Method Development for (2-Chloro-8-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for (2-Chloro-8-fluoroquinolin-3-yl)methanol .

Due to its unique structural features—a basic quinoline nitrogen, electron-withdrawing halogens (chloro and fluoro groups), and a hydrogen-bonding primary alcohol—this molecule presents specific chromatographic challenges. This center provides field-proven diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to ensure your analytical methods are robust, reproducible, and compliant with regulatory standards.

System Diagnostics & Core Troubleshooting Guide

Q1: Why is the (2-Chloro-8-fluoroquinolin-3-yl)methanol peak exhibiting severe tailing (USP Tailing Factor > 1.5)?

Causality: Peak tailing for basic compounds is rarely a random occurrence; it is typically driven by secondary chemical interactions. On traditional silica-based reversed-phase columns, residual silanol groups (Si-OH) dissociate into anionic silanates (Si-O⁻) at mid-to-high pH levels. The basic quinoline nitrogen of your analyte becomes protonated and undergoes strong ion-exchange interactions with these negatively charged sites, acting like "chemical velcro" and causing the peak to tail [1].

Solution: First, you must isolate whether the issue is chemical or physical. Inject a neutral marker (e.g., toluene or uracil).

  • If the neutral marker is symmetrical but the quinoline tails: The issue is chemical[1]. To resolve this, lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent that masks the positive charge on the quinoline nitrogen, while the low pH suppresses silanol ionization . Alternatively, switch to a highly endcapped or base-deactivated C18 column [2].

  • If the neutral marker also tails: The issue is physical (e.g., extra-column dead volume or a collapsed column bed). Inspect your system for poorly seated PEEK fittings or replace the column .

G Start Observe Peak Tailing (USP T > 1.5) Step1 Inject Neutral Marker (e.g., Toluene) Start->Step1 Decision Does Neutral Marker Tail? Step1->Decision Physical Physical Issue (Extra-Column Volume) Decision->Physical  Yes   Chemical Chemical Issue (Silanol Interaction) Decision->Chemical  No   FixPhys Check PEEK fittings, Replace Column Physical->FixPhys FixChem Adjust Mobile Phase pH, Use Endcapped C18 Chemical->FixChem

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Q2: I am observing retention time drift across multiple injections. How do I stabilize it?

Causality: The addition of electron-withdrawing chloro and fluoro groups on the quinoline ring significantly reduces the pKa of the basic nitrogen compared to an unsubstituted quinoline (pKa ~4.9). The pKa of (2-Chloro-8-fluoroquinolin-3-yl)methanol is estimated to be between 2.5 and 3.5. If your mobile phase pH is near this pKa, minor fluctuations in mobile phase preparation will cause massive shifts in the ratio of ionized to unionized species, drastically altering retention times[2].

Solution: You must buffer the mobile phase at least 2 pH units away from the analyte's pKa.

  • Option A (Low pH): Operate at pH 2.0 using a strong buffer or acidic modifier to ensure the molecule is fully protonated.

  • Option B (Neutral pH): Operate at pH 6.5 - 7.0 using a hybrid-silica column (stable at higher pH). At this pH, the quinoline nitrogen is fully deprotonated (neutral), which simultaneously stabilizes retention and eliminates secondary ion-exchange interactions with ionized silanols [3].

Q3: The baseline is excessively noisy at my chosen detection wavelength. What is the cause?

Causality: Quinoline derivatives typically exhibit strong UV absorbance around 225 nm and 310-340 nm [4]. If you are detecting at 210 nm using methanol as the organic modifier, the UV cutoff of methanol (205 nm) will cause high background absorbance, leading to baseline noise and reduced sensitivity.

Solution: Shift the detection wavelength to the local maximum of the quinoline ring (e.g., 225 nm or 254 nm) to improve the signal-to-noise ratio[5]. If low-wavelength detection is mandatory for detecting impurities, switch the organic modifier from methanol to HPLC-grade acetonitrile, which has a lower UV cutoff (190 nm)[4].

Frequently Asked Questions (FAQs)

Q: What is the optimal sample preparation for extracting this compound from biological matrices? A: For complex matrices like plasma, protein precipitation is highly effective. Add 3 volumes of cold acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the proteins[4]. You must filter the supernatant through a 0.45 µm PTFE syringe filter to prevent column clogging and remove particulates that could create void volumes[2].

Q: How do I validate this HPLC method for regulatory submission? A: The method must be validated according to the [6]. This requires demonstrating specificity (no interference from blank matrices), linearity across the reportable range, accuracy (via spike-recovery experiments), precision (repeatability and intermediate precision), and robustness[7].

Step-by-Step Experimental Protocols

Every protocol utilized in your laboratory should act as a self-validating system. The following methodologies ensure that system integrity is verified before any actual samples are consumed.

Protocol A: Method Development & Optimization Workflow
  • Column Selection: Install a base-deactivated or polar-embedded C18 column (e.g., 5 µm, 4.6 × 250 mm) to minimize residual silanol interactions[5].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% TFA, pH ~2.0) and Mobile Phase B (HPLC-grade Acetonitrile). Filter both solvents through a 0.22 µm membrane and degas via sonication.

  • System Equilibration: Purge the HPLC lines and equilibrate the column with 90% A / 10% B at a flow rate of 1.0 mL/min until a perfectly stable baseline is achieved[4].

  • Gradient Programming: Program a linear gradient from 10% B to 80% B over 20 minutes. This broad gradient ensures the elution of the target compound and separates any structurally related halogenated impurities.

  • Detection Setup: Set the Diode Array Detector (DAD) to monitor at 225 nm (primary quantification) and 254 nm (secondary confirmation)[5].

  • Injection: Inject 10 µL of a 50 µg/mL standard solution of (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Protocol B: System Suitability Testing (SST)

Run this protocol daily before analyzing sample batches to ensure the system is "fit for purpose."

  • Prepare a resolution standard containing (2-Chloro-8-fluoroquinolin-3-yl)methanol and a closely eluting neutral marker (e.g., toluene).

  • Perform six replicate injections of the standard solution.

  • Calculate the USP Tailing Factor ( T ) for the quinoline peak. Ensure T≤1.5 [2].

  • Calculate the Relative Standard Deviation (RSD) of the retention times and peak areas. Ensure RSD ≤2.0% [4].

Workflow Prep 1. Sample Preparation Protein Precipitation & Filtration Col 2. Column Selection Base-Deactivated C18 Phase Prep->Col Mob 3. Mobile Phase Optimization Buffer pH to avoid pKa ± 2 Col->Mob Det 4. UV Detection Setup Set Wavelength to 225 nm / 254 nm Mob->Det Val 5. Method Validation Execute ICH Q2(R2) Protocols Det->Val

Step-by-step HPLC method development and validation workflow for quinoline derivatives.

Quantitative Data Summaries

The following table summarizes the expected performance metrics based on ICH Q2(R2) guidelines and standard parameters for quinoline derivative analysis.

Table 1: Expected Validation Parameters for Quinoline Derivatives[4]

ParameterAcceptance CriteriaScientific Rationale
USP Tailing Factor ( T ) ≤1.5 Ensures accurate peak integration and indicates minimal secondary silanol interactions.
Precision (RSD%) <2.0% Demonstrates system stability, proper buffering, and reproducible autosampler injection volumes.
Accuracy (Recovery) 98%−102% Confirms the absence of matrix effects or sample loss during the protein precipitation phase.
Linearity ( R2 ) >0.999 Validates the direct proportionality of the UV detector response to the analyte concentration.
Limit of Detection (LOD) 0.1−1.0 µg/mLEstablishes the absolute sensitivity threshold of the UV detector at 225 nm.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: How to avoid the tailing problem of basic compounds in HPLC analysis? Source: UHPLCS Lab URL: [Link]

Sources

Enhancing the regioselectivity of (2-Chloro-8-fluoroquinolin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of this synthesis, with a particular focus on enhancing regioselectivity.

I. Synthesis Overview: The Vilsmeier-Haack Approach

The most common and efficient route to (2-Chloro-8-fluoroquinolin-3-yl)methanol begins with the Vilsmeier-Haack cyclization of an appropriately substituted N-arylacetamide. This powerful reaction simultaneously forms the quinoline ring and introduces the chloro and formyl groups at the 2- and 3-positions, respectively.[1][2] The subsequent step involves the selective reduction of the formyl group to a hydroxymethyl group.

This guide will dissect this pathway, addressing potential pitfalls and offering solutions to maximize yield and purity.

General Reaction Scheme:

Synthesis_Pathway 2-Fluoroacetanilide 2-Fluoroacetanilide 2-Chloro-8-fluoroquinoline-3-carbaldehyde 2-Chloro-8-fluoroquinoline-3-carbaldehyde 2-Fluoroacetanilide->2-Chloro-8-fluoroquinoline-3-carbaldehyde Vilsmeier-Haack Reagent (POCl₃, DMF) (2-Chloro-8-fluoroquinolin-3-yl)methanol (2-Chloro-8-fluoroquinolin-3-yl)methanol 2-Chloro-8-fluoroquinoline-3-carbaldehyde->(2-Chloro-8-fluoroquinolin-3-yl)methanol Reduction (e.g., NaBH₄)

Caption: General synthesis pathway for (2-Chloro-8-fluoroquinolin-3-yl)methanol.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Vilsmeier-Haack Cyclization & Formylation

The Vilsmeier-Haack reaction is a cornerstone of this synthesis, but its success hinges on careful control of reaction conditions and understanding the electronic effects of your starting material.[3][4][5]

Question 1: Low or No Yield of 2-Chloro-8-fluoroquinoline-3-carbaldehyde.

Potential Cause 1.1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (chloroiminium salt) is formed from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[2] This reagent is moisture-sensitive.

  • Troubleshooting Suggestion:

    • Ensure that both POCl₃ and DMF are anhydrous. Freshly distilled or commercially available anhydrous reagents are recommended.

    • Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cooled DMF with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). A reddish color change is often indicative of reagent formation.[6]

Potential Cause 1.2: Suboptimal Reaction Temperature and Time. The reaction temperature and duration are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of byproducts.

  • Troubleshooting Suggestion:

    • The reaction is typically refluxed at 80-90°C.[7][8] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • The reaction time can vary from 6 to 8 hours.[7][8] Continue monitoring until the starting N-arylacetamide is consumed.

Potential Cause 1.3: Electronic Effects of the Fluoro Group. The fluorine atom at the 8-position is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution, potentially leading to lower yields compared to substrates with electron-donating groups.[1]

  • Expert Insight: While the fluoro group is deactivating, its presence is a core requirement of the target molecule. To counteract this, ensure all other parameters (reagent quality, temperature, stoichiometry) are optimized. Increasing the molar excess of the Vilsmeier reagent can sometimes improve yields for deactivated substrates.

Question 2: Poor Regioselectivity - Formation of Other Isomers.

A key advantage of the Vilsmeier-Haack reaction starting from N-arylacetamides is its high regioselectivity for the formation of 2-chloro-3-formylquinolines.[1][8] If you are observing other isomers, it is crucial to re-evaluate your starting material and reaction conditions.

  • Expert Insight: The mechanism of the Vilsmeier-Haack cyclization of N-arylacetamides inherently directs the formylation to the 3-position. If significant amounts of other isomers are forming, it may indicate that a different reaction pathway is occurring. Confirm the identity of your starting material and ensure no contaminants could be leading to alternative reactions.

Part B: Reduction of the Formyl Group

The selective reduction of the aldehyde to an alcohol is the final step in this synthesis.

Question 3: Incomplete Reduction or Formation of Byproducts.

Potential Cause 3.1: Reductant Reactivity. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[9][10][11] However, its reactivity can be influenced by the solvent and temperature.

  • Troubleshooting Suggestion:

    • Conduct the reduction in a protic solvent like methanol or ethanol at room temperature or cooler (0°C).

    • Monitor the reaction by TLC to ensure the complete consumption of the starting aldehyde.

    • If the reaction is sluggish, a slight excess of NaBH₄ can be used.

Potential Cause 3.2: Over-reduction or Side Reactions. While NaBH₄ is generally selective for aldehydes and ketones, prolonged reaction times or elevated temperatures could potentially lead to side reactions.

  • Troubleshooting Suggestion:

    • Quench the reaction with water or a dilute acid (e.g., 1M HCl) once the starting material is consumed as indicated by TLC.

    • Maintain a cool temperature throughout the reaction to minimize the risk of side reactions.

Part C: Purification
Question 4: Difficulty in Purifying the Final Product.

Potential Cause 4.1: Presence of Persistent Impurities. Impurities from either the Vilsmeier-Haack or the reduction step can co-elute with the desired product during chromatography.

  • Troubleshooting Suggestion:

    • Work-up is Key: A thorough aqueous work-up after both reaction steps is crucial. For the Vilsmeier-Haack reaction, pouring the reaction mixture onto crushed ice followed by neutralization is a standard procedure.[8] For the reduction, an aqueous work-up will remove excess borohydride salts.

    • Recrystallization: If column chromatography does not yield a pure product, recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can be an effective purification method.[10]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-8-fluoroquinoline-3-carbaldehyde

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification DMF_Cool Cool DMF to 0°C POCl3_Add Add POCl₃ dropwise DMF_Cool->POCl3_Add Substrate_Add Add 2-Fluoroacetanilide POCl3_Add->Substrate_Add Reflux Reflux at 80-90°C for 6-8h Substrate_Add->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Quench Pour onto crushed ice TLC_Monitor->Quench Neutralize Neutralize with base Quench->Neutralize Extract Extract with organic solvent Neutralize->Extract Purify Purify (Column Chromatography) Extract->Purify

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-Chloro-8-fluoroquinoline-3-carbaldehyde.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF, 5 mL) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: To the cooled DMF, add phosphorus oxychloride (POCl₃, 18 mL) dropwise with constant stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Substrate Addition: Add 2-fluoroacetanilide (4.0 g) portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to 80-90°C and reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., NaOH solution) until it is alkaline. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol
  • Reaction Setup: Dissolve 2-Chloro-8-fluoroquinoline-3-carbaldehyde (1 mmol) in methanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1 mmol) portion-wise to the solution with stirring.

  • Monitoring: Allow the reaction to stir at 0°C to room temperature and monitor its progress by TLC until the starting aldehyde is no longer visible.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.[10]

IV. Data Summary

The following table summarizes representative yields for the Vilsmeier-Haack cyclization of various N-arylacetamides. Note the general trend of higher yields with electron-donating groups.

N-Arylacetamide PrecursorSubstituent NatureTypical Yield of 2-Chloro-3-formylquinolineReference
N-(2-methylphenyl)acetamideElectron-DonatingGood[1]
N-(3-methylphenyl)acetamideElectron-DonatingBetter[1]
N-(4-chlorophenyl)acetamideElectron-WithdrawingModerate[1]
N-(2-fluorophenyl)acetamideElectron-WithdrawingModerate to GoodN/A

Yields are representative and can vary based on specific reaction conditions.

V. References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N- arylacetamides and transformation. Indian Journal of Chemistry - Section B.

  • A Comparative Guide to the Formylation of Quinolines: Methods, Mechanisms, and Experimental Data - Benchchem. BenchChem.

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate.

  • How to increase the regioselectivity in the formylation of 2-methylquinoline - Benchchem. BenchChem.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. Semantic Scholar.

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC. National Center for Biotechnology Information.

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. SpringerLink.

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of ChemTech Research.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem. BenchChem.

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps.

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. Durban University of Technology.

  • Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. NINGBO INNO PHARMCHEM CO.,LTD..

  • (2-Chloro-8-methylquinolin-3-yl)methanol - PMC. National Center for Biotechnology Information.

  • (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate - PMC. National Center for Biotechnology Information.

Sources

Validation & Comparative

A Comparative Guide to Elucidating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with (2-Chloro-8-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Unknown Target

In the landscape of drug discovery, the quinoline scaffold is a privileged structure, forming the backbone of compounds with a vast array of biological activities, from anticancer to antimicrobial agents.[1] Specifically, fluoroquinolone derivatives have a well-documented history as inhibitors of bacterial topoisomerases like DNA gyrase.[2][3] However, for many novel derivatives, such as (2-Chloro-8-fluoroquinolin-3-yl)methanol, the precise molecular target and mechanism of action within human cells remain uncharacterized. The absence of a known target transforms the task from simple verification into a comprehensive journey of discovery and validation.

This guide provides a strategic workflow for researchers to systematically deconvolve the molecular target of a novel small molecule, using (2-Chloro-8-fluoroquinolin-3-yl)methanol as our central example. We will compare and contrast orthogonal experimental strategies, moving from broad phenotypic effects to precise target identification and functional validation. The causality behind each experimental choice is paramount; we aim not just to provide protocols, but to build a logical, self-validating framework for generating high-confidence data suitable for any drug development program.

Phase 1: Foundational Activity Profiling - Is the Compound Biologically Active?

Before committing resources to complex target identification workflows, it is crucial to confirm that (2-Chloro-8-fluoroquinolin-3-yl)methanol elicits a biological response and to understand the context of its activity. A broad-based cell viability screen is the logical starting point.

Experimental Protocol 1: Multi-Panel Cell Viability Assay

This initial experiment aims to determine the cytotoxic or cytostatic potential of the compound across a diverse panel of human cancer cell lines. This approach can reveal cell-type-specific sensitivities, offering early clues about the underlying mechanism (e.g., a dependency on a particular signaling pathway).

Methodology:

  • Cell Line Selection: Choose a panel of at least 10-20 cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia).

  • Compound Preparation: Prepare a 10 mM stock solution of (2-Chloro-8-fluoroquinolin-3-yl)methanol in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

  • Cell Plating: Seed cells in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the compound dilution series for 72 hours. Include a vehicle-only (DMSO) control and a positive control (e.g., Staurosporine).

  • Viability Assessment: Utilize a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.

Data Interpretation and Next Steps: The resulting IC50 values provide a quantitative measure of the compound's potency. If the compound demonstrates potent activity (e.g., low micromolar to nanomolar IC50) in one or more cell lines, it warrants further investigation.

Cell LineTissue of Origin(2-Chloro-8-fluoroquinolin-3-yl)methanol IC50 (µM)Staurosporine IC50 (µM)
A549Lung Carcinoma5.20.015
MCF7Breast Carcinoma2.80.021
HCT116Colon Carcinoma> 500.018
K562Leukemia0.90.009

Table 1: Example cell viability data. The potent activity against the K562 leukemia cell line suggests this is a promising model for subsequent target deconvolution studies.

Phase 2: Unbiased Target Deconvolution - What Does the Compound Bind To?

With confirmed biological activity, the critical next step is to identify the direct molecular target(s). We will compare two powerful, unbiased, and orthogonal approaches: affinity-based chemical proteomics and genetics-based CRISPR screening. The choice between them depends on available resources and the nature of the compound's activity; however, employing both provides the highest degree of confidence.

G cluster_0 Target Deconvolution Strategies cluster_1 Method A: Chemical Proteomics cluster_2 Method B: CRISPR Screening start Active Compound: (2-Chloro-8-fluoroquinolin-3-yl)methanol chem_1 Immobilize Compound on Solid Support start->chem_1 crispr_1 Engineer Reporter Cell Line (Activity -> Survival) start->crispr_1 chem_2 Incubate with Cell Lysate chem_1->chem_2 chem_3 Affinity Purification (Wash Non-binders) chem_2->chem_3 chem_4 Elute & Digest Bound Proteins chem_3->chem_4 ms Protein ID by LC-MS/MS chem_4->ms crispr_2 Transduce with Genome-Wide CRISPR Library crispr_1->crispr_2 crispr_3 Apply Positive/Negative Selection with Compound crispr_2->crispr_3 crispr_4 Identify Enriched/Depleted sgRNAs via NGS crispr_3->crispr_4 ngs Gene ID by Next-Gen Sequencing crispr_4->ngs target_list Candidate Target List ms->target_list ngs->target_list

Figure 1: Orthogonal workflows for unbiased target identification.

Comparison of Target Deconvolution Methodologies
FeatureMethod A: Chemical ProteomicsMethod B: CRISPR-Cas9 Screening
Principle Immobilized compound pulls down binding partners from cell lysate.[5]Gene knockouts that confer resistance or sensitivity to the compound are identified.[6][7]
Primary Output List of proteins that physically interact with the compound.List of genes essential for the compound's mechanism of action.
Pros Directly identifies binding partners. Can capture transient interactions. Well-established methodology.Performed in live, intact cells, providing high biological relevance. Does not require compound modification. Can identify non-binding pathway members (e.g., activating enzymes).[7]
Cons Requires chemical modification for immobilization, which may alter binding. Potential for non-specific binding artifacts. Does not confirm functional effect of binding.Indirectly identifies the target. Requires a robust phenotypic readout (e.g., cell death). Can be complex and time-consuming to execute.
Best For Identifying direct binders and mapping the compound's interactome.Compounds with clear cytotoxic or antiproliferative effects; validating functional relevance of targets.
Experimental Protocol 2: Affinity-Based Chemical Proteomics

This protocol details a "pull-down" experiment to isolate proteins that bind to (2-Chloro-8-fluoroquinolin-3-yl)methanol.

Methodology:

  • Compound Immobilization: Synthesize an analog of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated Sepharose beads). Causality Note: The linker position is critical to avoid sterically hindering the pharmacophore responsible for target binding.

  • Lysate Preparation: Culture K562 cells to a high density. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

  • Affinity Enrichment:

    • Pre-clear the lysate with control beads (without compound) to remove proteins that bind non-specifically to the matrix.

    • Incubate the pre-cleared lysate with the compound-conjugated beads and, in a parallel control experiment, with control beads.

    • Competition Control: In a third setup, incubate the lysate with compound-conjugated beads in the presence of an excess of free, non-immobilized (2-Chloro-8-fluoroquinolin-3-yl)methanol. True binding partners will be outcompeted and show reduced binding to the beads.[8]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific proteins.

  • Elution and Digestion: Elute the bound proteins and perform on-bead tryptic digestion.

  • Mass Spectrometry: Analyze the resulting peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched on the compound-conjugated beads compared to both the control beads and the competition control.

Phase 3: Target Validation and Mechanistic Verification

Let us hypothesize that the deconvolution experiments in Phase 2 consistently identified Spleen Tyrosine Kinase (SYK) , a non-receptor tyrosine kinase crucial in B-cell signaling, as the top candidate target for (2-Chloro-8-fluoroquinolin-3-yl)methanol. This hypothesis is plausible given the compound's potent activity in the K562 leukemia cell line. The next phase is to rigorously validate this finding.

Experimental Protocol 3: In Vitro Biochemical Kinase Assay

The first validation step is to confirm direct inhibition of the purified target enzyme, which removes the complexity of the cellular environment.

Methodology:

  • Assay Platform: Use a universal kinase assay platform like ADP-Glo™, which measures the amount of ADP produced in a kinase reaction as a proxy for enzyme activity.[9]

  • Reagents: Obtain recombinant human SYK protein, its specific substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP.

  • Procedure:

    • In a 384-well plate, serially dilute (2-Chloro-8-fluoroquinolin-3-yl)methanol. As a comparator, include a known SYK inhibitor (e.g., Fostamatinib).

    • Add SYK enzyme to the wells containing the compounds.

    • Initiate the kinase reaction by adding the ATP/substrate mix. Incubate at room temperature.

    • Stop the reaction and measure ADP production according to the ADP-Glo™ manufacturer's protocol.

  • Data Analysis: Plot kinase activity against inhibitor concentration to determine the IC50 value.

CompoundTarget KinaseBiochemical IC50 (nM)
(2-Chloro-8-fluoroquinolin-3-yl)methanolSYK150
Fostamatinib (Positive Control)SYK45
(2-Chloro-8-fluoroquinolin-3-yl)methanolSRC (Off-target Control)> 10,000

Table 2: Example biochemical data confirming potent and selective inhibition of SYK kinase by the target compound.

Experimental Protocol 4: Cellular Target Engagement Assay

Confirming that the compound binds its intended target within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is an effective method for this purpose.

Methodology:

  • Principle: CETSA operates on the principle that a protein becomes more thermally stable when bound to its ligand.

  • Cell Treatment: Treat intact K562 cells with either vehicle (DMSO) or a saturating concentration of (2-Chloro-8-fluoroquinolin-3-yl)methanol.

  • Thermal Challenge: Heat the treated cell suspensions across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Detection: Analyze the amount of soluble SYK remaining at each temperature using Western blotting.

  • Data Interpretation: In the presence of the compound, the SYK protein should remain soluble at higher temperatures compared to the vehicle-treated control, indicating a stabilizing binding event.

Experimental Protocol 5: Downstream Signaling Pathway Analysis

The final step is to verify that target engagement translates into a functional consequence within the cell—namely, the inhibition of the kinase's signaling pathway.

Methodology:

  • Pathway Stimulation: In K562 cells, the SYK pathway can be activated by cross-linking the B-cell receptor (BCR).

  • Compound Treatment: Pre-treat K562 cells with vehicle, (2-Chloro-8-fluoroquinolin-3-yl)methanol, or the control inhibitor Fostamatinib for 1-2 hours.

  • Stimulation: Stimulate the cells with an anti-IgM antibody to activate the BCR/SYK pathway.

  • Lysis and Western Blotting: Lyse the cells and perform a Western blot to analyze the phosphorylation status of SYK's direct downstream substrates, such as BLNK (B-cell linker protein) and PLCγ2 (Phospholipase C gamma 2).

  • Data Interpretation: Treatment with (2-Chloro-8-fluoroquinolin-3-yl)methanol should block the stimulation-induced phosphorylation of BLNK and PLCγ2, providing definitive evidence of functional target inhibition in a cellular context.

G BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BLNK BLNK SYK->BLNK Phosphorylation PLCG2 PLCγ2 SYK->PLCG2 Phosphorylation Downstream Downstream Signaling (Ca2+ flux, Proliferation) BLNK->Downstream PLCG2->Downstream Inhibitor (2-Chloro-8-fluoroquinolin-3-yl)methanol Inhibitor->SYK Inhibition

Figure 2: Hypothesized SYK signaling pathway and point of inhibition.

Conclusion

Verifying the mechanism of action for a novel compound like (2-Chloro-8-fluoroquinolin-3-yl)methanol is a systematic, multi-step process that requires the integration of diverse experimental approaches. By progressing logically from broad phenotypic screening to unbiased target deconvolution and culminating in rigorous biochemical and cell-based validation, researchers can build a compelling, data-driven narrative of a compound's function. This guide demonstrates a framework that prioritizes scientific integrity and logical causality, ensuring that the identified mechanism is both accurate and trustworthy, thereby paving the way for further preclinical and clinical development.

References

  • Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. [Link]

  • Khan, F. N., Roopan, S. M., Hathwar, V. R., Rajesh, R., & Rauf, M. K. (2010). (2-Chlorobenzo[h]quinolin-3-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 66(4), o893. [Link]

  • Ruprecht, B., Lemeer, S., Bantscheff, M., & Kuster, B. (2011). Rapid profiling of protein kinase inhibitors by quantitative proteomics. ACS Chemical Biology, 6(2), 147–155. [Link]

  • Wang, X., Li, L., Wu, Y., & Li, L. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Journal of the American Chemical Society, 144(39), 17799–17806. [Link]

  • Mitton-Fry, M. J., Brickner, S. J., Hamel, J. C., Brennan, L., Casavant, J. M., Chen, M., ... & Zook, C. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 23(10), 2955–2961. [Link]

  • An, F., & Wu, S. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry, 2022. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl] quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2011). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396–o397. [Link]

  • Wolska, K. I., Grudziąż, A., Krawczyk, K. K., & Kraczkowska, A. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(15), 8061. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Chemical reviews, 111(12), 7547–7569. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Sarkaria, J. N., Tibbetts, R. S., Busby, E. C., Kennedy, A. P., Hill, D. E., & Abraham, R. T. (1998). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Cancer research, 58(3), 432–437. [Link]

  • Precision for Medicine. (2021). Cell-Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Loo, J. A., ... & Huang, J. (2009). Target identification of bioactive small molecules. Accounts of chemical research, 42(6), 739-749. [Link]

  • Wang, Z., Li, Y., Wang, Y., Wang, B., Zhang, H., & Tang, Z. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6296. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. Retrieved from [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(1), 1-22. [Link]

  • Vidović, D., Ko, J., & Schürer, S. C. (2018). Exploiting polypharmacology for drug target deconvolution. Proceedings of the National Academy of Sciences, 115(51), 12937-12942. [Link]

  • Gress, A. P., Chekler, E. L., & Hull, K. G. (2023). Synthesis and Nucleophilic Aromatic Substitution of 2-and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. The Journal of Organic Chemistry, 88(6), 3509–3519. [Link]

  • Macrini, D. J., dos Santos, J. L., & Chung, M. C. (2017). Quinoline Derivatives as Novel Depigmenting and Antioxidant Agents. Current pharmaceutical design, 23(4), 652–658. [Link]

  • Wang, X., Li, L., Wu, Y., & Li, L. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Journal of the American Chemical Society, 144(39), 17799–17806. [Link]

  • Ramírez-Lira, D. E., Páez-Jacinto, T., & García-López, V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1851. [Link]

  • Mekheimer, R. A., & Hameed, A. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1362-1372. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4307. [Link]

  • Wang, Y., Gu, S., Zhang, Y., Chen, Z., Ma, C., & Zhang, X. (2019). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, 62(1), 231-247. [Link]

  • Al-Adiwish, W. M. (2014). The Reactivity of 8-Hydroxyquinoline and Its Derivatives toward α-Cyanocinnamonitriles and Ethyl α-Cyanocinnamates. HETEROCYCLES, 89(7), 1557-1587. [Link]

  • PDB-101. (n.d.). Fluoroquinolones. RCSB PDB. Retrieved from [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Antibiotics, 8(4), 227. [Link]

  • van den Heuvel, D., de Bruin, G., & van der Stelt, M. (2023). CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. bioRxiv. [Link]

  • Zhang, H., & Li, L. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. International journal of proteomics, 2013. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Vogt, M., Montanari, F., & Schneider, G. (2017). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Chemical Information and Modeling, 57(2), 273–281. [Link]

Sources

Comparative Analysis of the ADME Properties of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarials, broad-spectrum fluoroquinolone antibiotics, and targeted oncology therapeutics. However, native, non-fluorinated quinolines frequently suffer from suboptimal pharmacokinetic profiles, primarily driven by rapid Phase I metabolism and variable membrane permeability.

To overcome these liabilities, medicinal chemists strategically incorporate fluorine atoms (e.g., -F, -CF₃, -OCF₃). Because fluorine possesses a small van der Waals radius (1.47 Å) and extreme electronegativity, it fundamentally re-engineers the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile without introducing significant steric bulk 1[1].

As an Application Scientist, I have structured this guide to objectively compare the ADME performance of fluorinated versus non-fluorinated quinolines, providing the mechanistic causality behind these differences and the self-validating experimental protocols used to measure them.

Mechanistic Drivers of ADME Alterations

The divergent behavior of these two classes of compounds is rooted in distinct physicochemical modifications:

  • Metabolism (The Primary Driver): Non-fluorinated quinolines are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Substituting hydrogen with a trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) group introduces a carbon-fluorine bond that is exceptionally strong (approx. 116 kcal/mol) and highly resistant to enzymatic cleavage2[2]. This sterically and electronically shields the aromatic ring from oxidation.

  • Absorption & Distribution: Fluorination modulates the pKa of adjacent basic amines and significantly increases lipophilicity (LogD). This enhances the molecule's ability to partition into lipid bilayers, improving both gastrointestinal absorption and deep tissue penetration (Volume of Distribution, Vd) 3[3].

G Fluoro Fluorine Substitution on Quinoline Scaffold Lipophilicity Increased Lipophilicity (Modulated LogD) Fluoro->Lipophilicity BondStrength Strong C-F Bond (Steric/Electronic Shielding) Fluoro->BondStrength pKa Altered pKa (Reduced Basicity) Fluoro->pKa Absorption Absorption (Increased Membrane Permeability) Lipophilicity->Absorption Distribution Distribution (Higher Tissue Penetration / Vd) Lipophilicity->Distribution Metabolism Metabolism (Resistance to CYP450 Oxidation) BondStrength->Metabolism pKa->Absorption

Mechanistic impact of fluorine substitution on quinoline ADME properties.

Quantitative Data Presentation

The table below summarizes representative in vitro ADME metrics comparing a baseline non-fluorinated quinoline with its fluorinated (-CF₃) analogue.

ParameterNon-Fluorinated Quinoline (Baseline)Fluorinated Quinoline (-CF₃ / -F)Mechanistic Causality
LogD (pH 7.4) ~ 2.1~ 3.4Fluorine's high electronegativity drives partitioning into lipid bilayers, increasing overall hydrophobicity[4].
In vitro CL_int > 85 µL/min/mg< 15 µL/min/mgThe strong C-F bond sterically and electronically shields the scaffold from CYP450-mediated oxidation[2].
Half-life (t₁/₂) 12 min> 120 minResistance to enzymatic breakdown directly prolongs the in vitro and in vivo half-life[3].
Caco-2 P_app 8.5 x 10⁻⁶ cm/s22.4 x 10⁻⁶ cm/sIncreased lipophilicity and modulated basicity enhance transcellular flux across the intestinal epithelium[3].

Experimental Protocols & Methodologies

To ensure scientific integrity, the data presented above must be derived from rigorous, self-validating assay systems. Below are the definitive protocols used to evaluate these ADME properties.

Protocol A: In Vitro Liver Microsomal Stability Assay (Metabolism)

This assay quantifies the intrinsic clearance ( CLint​ ) of the compound by exposing it to the metabolic enzymes present in the liver.

System Validation: To ensure the assay is self-validating, concurrent positive controls (Verapamil, a high-clearance compound) and negative controls (Warfarin, a low-clearance compound) are run. If Verapamil is not rapidly depleted, the microsomes are deemed metabolically inactive, and the entire run is invalidated.

Step-by-Step Methodology:

  • Matrix Preparation: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 100 mM phosphate buffer (pH 7.4).

    • Causality: Microsomes contain the membrane-bound CYP450 enzymes necessary for Phase I metabolism. The pH 7.4 buffer maintains physiological enzyme conformation.

  • Compound Addition: Spike the quinoline test compound to a final concentration of 1 µM.

    • Causality: A low substrate concentration (well below the expected Km​ ) ensures first-order kinetic conditions, which is strictly required for accurate CLint​ calculation.

  • Reaction Initiation: Add an NADPH regenerating system and incubate the mixture at 37°C with gentle shaking 2[2].

    • Causality: CYP450 enzymes are monooxygenases requiring NADPH as an obligate electron donor. Initiating the reaction exclusively with NADPH ensures the exact start time is controlled.

  • Quenching: At predetermined intervals (0, 15, 30, and 60 minutes), withdraw an aliquot and immediately transfer it into 3 volumes of ice-cold acetonitrile containing an internal standard[2].

    • Causality: Cold acetonitrile instantly denatures the enzymes, halting the reaction. The internal standard normalizes any volumetric or ionization variations during downstream LC-MS/MS analysis.

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the depletion half-life.

G Start Compound Preparation (1 µM final) Microsomes Add Liver Microsomes (0.5 mg/mL protein) Start->Microsomes NADPH Initiate Reaction (Add NADPH at 37°C) Microsomes->NADPH Timepoints Sampling at 0, 15, 30, 60 min NADPH->Timepoints Quench Quench with Cold Acetonitrile (Internal Standard Added) Timepoints->Quench Centrifuge Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate Intrinsic Clearance) Centrifuge->LCMS

Workflow for In Vitro Liver Microsomal Stability Assay.

Protocol B: Caco-2 Permeability Assay (Absorption)

This assay evaluates the intestinal absorption potential of the quinoline derivatives.

System Validation: Transepithelial electrical resistance (TEER) is measured before and after the assay. A TEER > 250 Ω·cm² alongside a Lucifer Yellow (paracellular marker) rejection rate of > 99% confirms that the cellular tight junctions are fully intact. If Lucifer Yellow permeates the basolateral chamber, the monolayer is compromised, and the data is discarded.

Step-by-Step Methodology:

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture period is mandatory for the cells to differentiate into polarized, enterocyte-like monolayers that express relevant apical and basolateral transporters.

  • Dosing: Add the test quinoline (10 µM) to the apical chamber in a pH 6.5 buffer, and add blank buffer to the basolateral chamber at pH 7.4.

    • Causality: The pH gradient (6.5 apical / 7.4 basolateral) mimics the physiological conditions of the human intestinal lumen versus systemic circulation, accurately capturing the impact of the fluorinated compound's pKa on its absorption profile.

  • Sampling & Analysis: Sample the basolateral chamber at 60 and 120 minutes, then quantify the transported compound via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Conclusion

The comparative analysis clearly demonstrates that the transition from a non-fluorinated to a fluorinated quinoline scaffold is not merely a structural tweak, but a fundamental overhaul of the molecule's ADME profile. By leveraging the unique electronegativity and bond strength of fluorine, drug developers can systematically engineer out metabolic liabilities (reducing CLint​ ) while simultaneously driving up membrane permeability and bioavailability.

References

  • Benchchem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
  • ACS Publications.
  • Encyclopedia.pub.
  • PMC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-8-fluoroquinolin-3-yl)methanol
Reactant of Route 2
(2-Chloro-8-fluoroquinolin-3-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.